Methyl 4-methoxypyridine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-6-3-4-9-7(5-6)8(10)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDKENGKKYVJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364008 | |
| Record name | Methyl 4-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-43-4 | |
| Record name | 2-Pyridinecarboxylic acid, 4-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29681-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Methoxypyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-methoxypyridine-2-carboxylate
CAS Number: 29681-43-4
This technical guide provides a comprehensive overview of Methyl 4-methoxypyridine-2-carboxylate, a key intermediate in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's physicochemical properties, spectroscopic data, synthesis protocols, and its role as a versatile building block.
Physicochemical Properties
This compound is a white to light yellow crystalline solid.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [4][5] |
| Molecular Weight | 167.16 g/mol | [1][4] |
| CAS Number | 29681-43-4 | [6][7] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Methoxypyridine-2-carboxylic Acid Methyl Ester, Methyl 4-Methoxypicolinate, 4-Methoxypicolinic Acid Methyl Ester | [2][3][4] |
| Melting Point | 50.0 to 54.0 °C | [2][3] |
| Boiling Point | 280.4 °C at 760 mmHg | [] |
| Density | 1.156 g/cm³ | [] |
| InChI Key | OJDKENGKKYVJLY-UHFFFAOYSA-N | [1][4][] |
| SMILES | COC1=CC(=NC=C1)C(=O)OC | [4] |
| Appearance | White to Light yellow powder to crystal | [2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following table summarizes its characteristic spectral data.
| Spectroscopy | Data | Reference |
| ¹H NMR (360 MHz, CDCl₃) | δH 3.91 (3H, s), 4.02 (3H, s), 6.98 (1H, dd, J 3 and 6), 7.67 (1H, d, J 3), 8.54 (1H, d, J 6) | [1] |
| Infrared (IR) Spectra | ATR-Neat spectra are available and have been recorded on a Bruker Tensor 27 FT-IR instrument. | [4] |
| Raman Spectra | FT-Raman spectra are available and have been recorded on a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. | [4] |
Synthesis Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols from the literature.
Protocol 1: From 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
This protocol involves the nucleophilic substitution of a chloro group with a methoxy group.
Experimental Procedure:
-
Dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) in methanol (200 ml).
-
Heat the solution at reflux for 66 hours.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium hydrogencarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over sodium sulphate.
-
Concentrate the organic layer to yield this compound (17.6 g, 88% yield) as a yellow crystalline solid.[1]
Caption: Synthesis workflow for Protocol 1.
Protocol 2: From 2-Pyridinecarboxylic acid
This multi-step synthesis involves chlorination followed by esterification and methoxylation.
Experimental Procedure:
-
Add 2-Pyridinecarboxylic acid (9.92g, 80.7mmol) and sodium bromide (0.90g, 8.7mmol) to thionyl chloride (70mL).
-
Heat the mixture under reflux for 16 hours.
-
Concentrate the reaction mixture under vacuum and cool to 0°C.
-
Carefully add methanol (30mL) and heat the reaction under reflux for 36 hours.
-
Remove the solvent under vacuum.
-
Dissolve the residue in CH₂Cl₂ (100mL) and add sodium carbonate (12.8g, 121mmol). Stir for 3 hours.
-
Add water (100mL) and extract with CH₂Cl₂ (5x50mL).
-
Combine the organic extracts, dry over MgSO₄, and concentrate under vacuum.
-
Purify the crude residue by flash chromatography (SiO₂) to obtain this compound as white needle-like crystals (9.03g, 67% yield).[9]
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules. Its primary application lies in its use as a building block for substituted terpyridine ligands, which are utilized in protein purification.[10] While this specific compound does not have widely reported direct biological activities, the pyridine core is a common scaffold in medicinal chemistry. Related quinoline derivatives have shown potential as antioxidant, anticancer, and antimicrobial agents, suggesting that derivatives of this compound could be explored for similar therapeutic applications.[11]
Caption: Role as a chemical intermediate.
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[4] May cause respiratory irritation (H335).[4]
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | 29681-43-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 29681-43-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4 [chemicalbook.com]
- 11. Buy Methyl 2-methoxyquinoline-4-carboxylate | 115801-85-9 [smolecule.com]
physical and chemical properties of Methyl 4-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential therapeutic relevance of Methyl 4-methoxypyridine-2-carboxylate. The information is curated for professionals in the fields of chemical research and drug development, with a focus on data-driven insights and experimental reproducibility.
Core Physical and Chemical Properties
This compound is a heterocyclic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its fundamental properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 29681-43-4 | [3][4] |
| Molecular Formula | C₈H₉NO₃ | [3][4] |
| Molecular Weight | 167.16 g/mol | [3][4] |
| Appearance | White to light yellow powder or solid | [5] |
| Melting Point | 47-50 °C | [2] |
| Boiling Point (Predicted) | 280.4 ± 20.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) | |
| Storage | Inert atmosphere, Room Temperature |
Spectral Data
| Spectrum Type | Data Availability and Details |
| ¹H NMR | A reported ¹H NMR spectrum in CDCl₃ shows the following peaks: δH 3.91 (3H, s), 4.02 (3H, s), 6.98 (1H, dd, J 3 and 6), 7.67 (1H, d, J 3), 8.54 (1H, d, J 6). |
| ¹³C NMR | Specific peak data for the title compound is not readily available. Data for the related compound, 4-methoxypyridine, is available and may serve as a reference.[7][8][9] |
| Mass Spectrometry | Specific mass spectrum data is not readily available in the public domain. |
| Infrared (IR) Spectroscopy | ATR-IR spectra are available on PubChem, obtained using a Bruker Tensor 27 FT-IR instrument.[3][6] |
| Raman Spectroscopy | FT-Raman spectra are available on PubChem, obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[3][6] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through various routes. Below is a detailed experimental protocol adapted from reported procedures.
Synthesis from 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
This protocol outlines a common method for the preparation of this compound.
Materials:
-
4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium hydrogencarbonate solution (NaHCO₃)
-
Brine
-
Sodium sulphate (Na₂SO₄)
Procedure:
-
Dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) in methanol (200 ml).
-
Heat the solution at reflux for 66 hours.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium hydrogencarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over sodium sulphate.
-
Concentrate the solution to yield this compound as a yellow crystalline solid (17.6 g, 88% yield).
Biological Relevance and Signaling Pathway Involvement
While this compound itself is primarily recognized as a chemical intermediate, its structural scaffold is of significant interest in drug discovery. Notably, a derivative, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid, has been identified as a highly selective inhibitor of the Monocarboxylate Transporter 4 (MCT4).
MCT4 is a key protein in cancer metabolism, responsible for the efflux of lactate from highly glycolytic tumor cells.[7][10][11] This process is crucial for maintaining intracellular pH and sustaining high rates of glycolysis, a hallmark of many cancers known as the Warburg effect.[11] The transport of lactate out of tumor cells creates an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and immunosuppression.[1][3][12]
The inhibition of MCT4 by compounds derived from the this compound scaffold represents a promising therapeutic strategy to disrupt tumor metabolism and survival. By blocking lactate efflux, these inhibitors can lead to intracellular acidification and a reduction in cellular viability in cancer cells that are highly dependent on glycolysis.[11][13]
The following diagram illustrates the role of MCT4 in the metabolic symbiosis of a tumor and the mechanism of its inhibition.
Caption: Role of MCT4 in Tumor Metabolism and Inhibition.
References
- 1. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 4. 4-Methoxy-pyridine-2-carboxylic acid methyl ester AldrichCPR 29681-43-4 [sigmaaldrich.com]
- 5. This compound | 29681-43-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Characterisation of human monocarboxylate transporter 4 substantiates its role in lactic acid efflux from skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional screening identifies MCT4 as a key regulator of breast cancer cell metabolism and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MCT4 has a potential to be used as a prognostic biomarker - a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional heterogeneity of MCT1 and MCT4 in metabolic reprogramming affects osteosarcoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-methoxypyridine-2-carboxylate: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-methoxypyridine-2-carboxylate, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its fundamental properties, provides a robust experimental protocol for its synthesis, and explores its role as a precursor to bioactive molecules, including glycogen phosphorylase inhibitors and terpyridine-based therapeutic agents.
Core Compound Properties
This compound is a substituted pyridine derivative. Its chemical structure and key quantitative properties are summarized below, providing essential data for researchers in a readily accessible format.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| CAS Number | 29681-43-4 | |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
| SMILES | COC(=O)c1cc(OC)ccn1 | |
| InChI Key | OJDKENGKKYVJLY-UHFFFAOYSA-N | [1] |
Synthesis of this compound: An Experimental Protocol
The following is a detailed experimental procedure for the synthesis of this compound, adapted from established methodologies. This protocol provides a clear, step-by-step guide for laboratory synthesis.
Reaction Scheme:
4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride → this compound
Materials and Reagents:
-
4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
-
Methanol (reagent grade)
-
Dichloromethane
-
Saturated sodium hydrogencarbonate solution
-
Brine
-
Sodium sulphate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) in methanol (200 ml).[2]
-
Reflux: Heat the reaction mixture at reflux for 66 hours.[2]
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[2]
-
Extraction: Partition the resulting residue between dichloromethane and a saturated sodium hydrogencarbonate solution in a separatory funnel.[2]
-
Washing: Separate the organic layer and wash it sequentially with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulphate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purification: The resulting yellow crystalline solid is this compound (17.6 g, 88% yield). Further purification can be achieved by recrystallization if necessary.[2]
Therapeutic Relevance and Applications in Drug Discovery
While this compound is primarily recognized as a synthetic intermediate, its structural motifs are present in molecules of significant therapeutic interest. Its applications in the synthesis of glycogen phosphorylase inhibitors and terpyridine ligands highlight its importance in drug discovery.
Precursor to Glycogen Phosphorylase Inhibitors
The parent compound, 4-Methoxy-2-pyridinecarboxylic acid, is a known intermediate in the preparation of diacid analogs that act as glycogen phosphorylase inhibitors. Glycogen phosphorylase (GP) is a critical enzyme in the regulation of blood glucose levels, catalyzing the rate-limiting step in glycogenolysis. The inhibition of GP is a promising therapeutic strategy for the management of type 2 diabetes. The signaling pathway for glycogenolysis, which is regulated by GP, is depicted below.
References
An In-depth Technical Guide to Methyl 4-methoxypyridine-2-carboxylate: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methoxypyridine-2-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural features make it a valuable synthetic intermediate for the development of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application as a precursor to compounds with therapeutic potential, including those with anticancer and antimicrobial activities. Detailed experimental protocols for its synthesis and its derivatization are provided, alongside a discussion of the biological significance of the molecular scaffolds it enables.
Chemical and Physical Properties
This compound, confirmed by its IUPAC name, is a stable organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 4-methoxypicolinate, 4-Methoxy-pyridine-2-carboxylic acid methyl ester | [1] |
| CAS Number | 29681-43-4 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 47-50 °C | [3] |
| Boiling Point | 280.4 °C at 760 mmHg | [] |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water. | |
| InChI Key | OJDKENGKKYVJLY-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. Two common and effective methods are detailed below.
Experimental Protocol 1: From 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
This protocol describes a straightforward nucleophilic substitution reaction.
Workflow for Synthesis Protocol 1
Caption: Synthesis of this compound.
Methodology:
-
4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) is dissolved in methanol (200 ml).
-
The solution is heated at reflux for 66 hours.
-
The solvent is then evaporated under reduced pressure.
-
The resulting residue is partitioned between dichloromethane and a saturated aqueous solution of sodium hydrogencarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulphate.
-
The solvent is removed by concentration to yield this compound as a yellow crystalline solid.
Experimental Protocol 2: From 2-Picolinic Acid
This multi-step synthesis involves chlorination followed by methoxylation.
Methodology:
-
2-Picolinic acid is first chlorinated to produce 4-chloro-2-picolinic acid.[3]
-
The chlorinated intermediate is then reacted with methanol to yield this compound.[3]
Applications in Drug Discovery and Development
While this compound itself has not been extensively studied for direct biological activity, its true value lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The pyridine core is a common motif in a wide array of pharmaceuticals.
Synthesis of Terpyridine Ligands
A primary application of this compound is in the synthesis of substituted terpyridine ligands. These ligands are of great interest due to their ability to form stable complexes with various metal ions, which have applications in areas such as protein purification and as colorimetric chemosensors. Furthermore, terpyridine derivatives and their metal complexes have demonstrated promising anticancer activities.[5][6]
Workflow for Terpyridine Ligand Synthesis
References
Spectroscopic Profile of Methyl 4-Methoxypyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for methyl 4-methoxypyridine-2-carboxylate (C₈H₉NO₃), a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of established physical properties and predicted spectral values based on established principles of spectroscopy. These predictions offer valuable benchmarks for researchers working with this compound.
Chemical Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables detail the predicted ¹H and ¹³C NMR spectral data for this compound, typically recorded in a solvent such as deuterochloroform (CDCl₃).
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |
| ~8.30 | d | ~5.5 | H-6 |
| ~7.50 | d | ~2.5 | H-3 |
| ~6.90 | dd | ~5.5, ~2.5 | H-5 |
| ~3.95 | s | - | -COOCH₃ |
| ~3.90 | s | - | Ar-OCH₃ |
Annotations: The pyridine ring protons are assigned based on the electronic effects of the substituents. The electron-withdrawing ester group at C-2 deshields the adjacent H-3 and H-6 protons. The electron-donating methoxy group at C-4 shields the adjacent H-3 and H-5 protons. The H-6 proton, being ortho to the nitrogen, is expected to be the most downfield. The H-3 proton is ortho to the ester and meta to the methoxy group, while the H-5 proton is meta to the ester and ortho to the methoxy group.
Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~168.0 | C =O (ester) |
| ~165.0 | C-4 |
| ~150.0 | C-2 |
| ~148.0 | C-6 |
| ~115.0 | C-5 |
| ~110.0 | C-3 |
| ~56.0 | Ar-OC H₃ |
| ~53.0 | -COOC H₃ |
Annotations: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The C-4 carbon, attached to the oxygen of the methoxy group, is expected to be significantly downfield. The ester carbonyl carbon appears at a characteristic downfield shift.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
Expected FT-IR Absorption Bands (ATR-Neat)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |
| ~2990-2850 | Medium | C-H Stretch | Aliphatic (-CH₃) |
| ~1730-1715 | Strong | C=O Stretch | Ester |
| ~1600, ~1480 | Medium-Strong | C=C & C=N Stretch | Aromatic (Pyridine Ring) |
| ~1280-1250 | Strong | C-O Stretch (asymm.) | Aryl Ether |
| ~1150-1080 | Strong | C-O Stretch | Ester |
| ~1050-1020 | Medium | C-O Stretch (symm.) | Aryl Ether |
Annotations: The most prominent peak is expected to be the strong carbonyl (C=O) stretch from the ester group.[5] The presence of both aryl ether and ester functionalities will result in a complex and strong C-O stretching region in the fingerprint area of the spectrum.[5]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Impact (EI) ionization would likely be used.
-
Exact Mass: 167.058243149 Da[2]
-
Ionization Method: Electron Impact (EI)
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 167 | [M]⁺• | Molecular Ion |
| 152 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 136 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 108 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 78 | [C₅H₄N]⁺ | Pyridyl cation fragment |
Annotations: The molecular ion peak at m/z 167 is expected to be observed. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) or the entire carbalkoxy group (•COOCH₃).[6][7][8] Cleavage of the ether bond can also lead to the loss of a methyl radical.
Experimental Protocols
Standard protocols for obtaining the spectral data for a solid organic compound like this compound are detailed below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300-600 MHz for ¹H nuclei.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced internally to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond) of the Attenuated Total Reflectance (ATR) accessory.[2] Apply pressure using the anvil to ensure good contact.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27).[2]
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) for volatile compounds.
-
Ionization (EI): In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pure chemical compound.
References
- 1. 4-Methoxy-pyridine-2-carboxylic acid methyl ester AldrichCPR 29681-43-4 [sigmaaldrich.com]
- 2. This compound | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
An In-depth Technical Guide to the Solubility of Methyl 4-methoxypyridine-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl 4-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information alongside detailed, standardized experimental protocols for the quantitative determination of its solubility in various organic solvents. This guide is intended to empower researchers to generate reliable and reproducible solubility data, which is critical for process development, formulation, and quality control.
Introduction to this compound
This compound (C₈H₉NO₃, CAS No: 29681-43-4) is a pyridine derivative with a molecular weight of 167.16 g/mol . Its structure, featuring a pyridine ring, a methoxy group, and a methyl ester, influences its polarity and, consequently, its solubility in different organic solvents. Understanding its solubility is crucial for designing efficient reaction conditions, purification strategies, and formulations.
Qualitative Solubility Data
Published data on the solubility of this compound is primarily qualitative. The following table summarizes the available information. It is important to note the conflicting information regarding its solubility in methanol, highlighting the necessity for precise experimental determination.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Moderately Soluble / Slightly Soluble |
| Ethanol | Moderately Soluble |
| Methanol | Moderately Soluble / Very Slightly Soluble |
| Water | Sparingly Soluble |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and reliable solubility data, standardized experimental methods are required. The following protocols describe two common and effective methods for determining the solubility of organic compounds like this compound.
Isothermal Shake-Flask Gravimetric Method
This method is a widely accepted technique for determining equilibrium solubility. It involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by gravimetric analysis.
3.1.1. Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Glass vials with Teflon-lined caps
-
Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
3.1.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microparticles.
-
Solvent Evaporation: Accurately weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination: Once the solvent is completely removed, cool the vial in a desiccator to room temperature and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) * 100
3.1.3. Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Gravimetric Method.
UV-Vis Spectrophotometric Method
This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. It is often faster than the gravimetric method but requires the development of a calibration curve.
3.2.1. Materials
-
This compound (high purity)
-
Selected organic solvents (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Materials for the shake-flask method (for preparing the saturated solution)
3.2.2. Procedure
-
Determination of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of accurately known concentration of this compound in the solvent.
-
Perform a series of dilutions to create several standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or have a negligible intercept). Determine the equation of the line (y = mx + c).
-
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 3.1.2.1 to 3.1.2.4).
-
Analysis of Saturated Solution:
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
3.2.3. Logical Diagram for Method Selection
Caption: Decision workflow for selecting a solubility determination method.
Conclusion
Unveiling the Potential of Methyl 4-methoxypyridine-2-carboxylate: A Theoretical and Computational Analysis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methoxypyridine-2-carboxylate, a substituted pyridine derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its theoretical properties, underpinned by a detailed computational analysis workflow. We explore its electronic structure, spectroscopic characteristics, and potential as a modulator of key biological pathways, including those governed by kinases and histone deacetylases (HDACs). This document serves as a foundational resource for researchers aiming to leverage this molecule in the design and development of novel therapeutics.
Introduction
Pyridine-based compounds are ubiquitous in pharmaceuticals, valued for their ability to engage in a variety of non-covalent interactions with biological macromolecules. The unique electronic properties of the pyridine ring, coupled with the diverse functionalities that can be appended to it, make this heterocycle a privileged scaffold in drug design. This compound, with its methoxy and methyl carboxylate substitutions, presents a compelling profile for further investigation. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's metabolic stability, while the carboxylate moiety provides a key interaction point and a handle for synthetic modification. This guide delves into the core physicochemical and theoretical properties of this compound and outlines a robust computational framework for its analysis.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data, compiled from established chemical databases, provides a foundational understanding of the molecule's characteristics.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molecular Weight | 167.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC1=CC(=NC=C1)C(=O)OC | PubChem[1] |
| CAS Number | 29681-43-4 | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 47-50 °C | [2] |
| Boiling Point (Predicted) | 280.4 ± 20.0 °C | [2] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [2] |
Spectroscopic Analysis
Experimental spectroscopic data provides the basis for structural elucidation and characterization.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by key vibrational modes. The C=O stretching of the ester group is expected to produce a strong absorption band around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups will appear in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring are anticipated in the 1400-1600 cm⁻¹ range.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the methoxy protons (a singlet around 3.9-4.0 ppm), the methyl ester protons (a singlet around 3.8-3.9 ppm), and three aromatic protons on the pyridine ring in the range of 7.0-8.5 ppm, each with characteristic splitting patterns based on their coupling with neighboring protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 165-170 ppm), the carbons of the pyridine ring (in the aromatic region of 110-160 ppm), and the carbons of the methoxy and methyl ester groups (around 50-60 ppm).
Table 2: Summary of Spectroscopic Data
| Technique | Key Features |
| Infrared (IR) | C=O stretch (~1720-1740 cm⁻¹), C-O stretches (1000-1300 cm⁻¹), Aromatic C=C/C=N stretches (1400-1600 cm⁻¹)[1] |
| ¹H NMR (Predicted) | Methoxy singlet (~3.9-4.0 ppm), Methyl ester singlet (~3.8-3.9 ppm), Aromatic protons (7.0-8.5 ppm) |
| ¹³C NMR (Predicted) | Carbonyl carbon (~165-170 ppm), Pyridine carbons (110-160 ppm), Methoxy/Methyl ester carbons (~50-60 ppm) |
| Raman | Data available on PubChem[1] |
Theoretical Properties and Computational Analysis Workflow
Due to the limited availability of published theoretical studies on this compound, this section outlines a comprehensive computational workflow based on established methodologies for similar pyridine derivatives. This workflow is designed to provide deep insights into the molecule's electronic structure and reactivity.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Input Structure: The initial 3D structure of this compound can be generated using molecular modeling software.
-
Computational Method: Geometry optimization is typically performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational frequencies for comparison with experimental IR and Raman spectra.[5]
Electronic Properties
3.2.1. Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[6] A smaller gap suggests higher reactivity.
3.2.2. Molecular Electrostatic Potential (MEP) The MEP map is a visual representation of the electrostatic potential on the surface of a molecule.[7][8] It is used to predict reactive sites for electrophilic and nucleophilic attack.[9][10] Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and methoxy groups, as well as the nitrogen of the pyridine ring, are expected to be regions of negative potential.
Potential Applications in Drug Development
While specific biological activity data for this compound is limited, the pyridine-2-carboxylate scaffold is a key feature in numerous biologically active compounds, particularly as enzyme inhibitors.
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine-based scaffolds are prevalent in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. Several pyrazolopyridine derivatives have been identified as potent kinase inhibitors.[11] The 2-aminopyridine moiety, structurally related to the core of our molecule of interest, is a common feature in many kinase inhibitors.[12]
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents.[13] The pyridine scaffold has been successfully incorporated into the design of potent HDAC inhibitors.[14][15] The pyridine nitrogen can act as a key coordinating atom with the zinc ion in the active site of HDACs.
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. A common approach involves the reaction of a 4-substituted pyridine-2-carboxylic acid derivative.
Experimental Protocol: Synthesis from 2-Pyridinecarboxylic Acid [16]
-
Chlorination: 2-Pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
Esterification: The resulting acyl chloride is reacted with methanol (MeOH) to yield the methyl ester.
-
Methoxylation: The intermediate is then reacted with sodium methoxide (NaOMe) in methanol to introduce the 4-methoxy group.
-
Purification: The final product is purified by column chromatography.
Conclusion
This compound is a molecule with significant untapped potential in the field of drug discovery. Its structural features suggest favorable interactions with key biological targets such as kinases and HDACs. The computational workflow outlined in this guide provides a robust framework for in-depth analysis of its theoretical properties, which can guide further experimental investigation and lead optimization. As the demand for novel therapeutics continues to grow, a thorough understanding of such promising scaffolds is paramount for the advancement of medicinal chemistry.
References
- 1. This compound | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. MEP [cup.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4 [chemicalbook.com]
The Synthesis of Pyridine-2-Carboxylate: A Technical Guide to its Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2-carboxylic acid, also known as picolinic acid, and its carboxylate derivatives are fundamental building blocks in organic synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and coordination chemistry. The historical journey of its synthesis reflects the evolution of synthetic organic chemistry, from early oxidative methods to modern catalytic and multicomponent reactions. This technical guide provides an in-depth exploration of the discovery and historical background of pyridine-2-carboxylate synthesis, detailing key methodologies, experimental protocols, and comparative data.
Historical Background and Discovery
The history of pyridine-2-carboxylic acid synthesis is rooted in the late 19th century with the exploration of oxidation reactions on coal tar derivatives. One of the earliest documented preparations is attributed to Weidel in 1879, who synthesized picolinic acid through the oxidation of α-picoline.[1] This foundational work paved the way for various synthetic approaches developed over the subsequent decades.
Initially, the primary method for producing pyridine-2-carboxylic acid was the oxidation of α-picoline using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[1][2] While effective, these early methods often suffered from moderate yields and the need for extensive purification.[3] A significant advancement in the industrial production of pyridine-2-carboxylate precursors was the development of ammoxidation technology. This process involves the vapor-phase reaction of 2-picoline with ammonia and oxygen over a catalyst to produce 2-cyanopyridine, which is then hydrolyzed to the carboxylic acid.[2] More contemporary approaches focus on improving efficiency, safety, and environmental impact, leading to the development of catalytic and multicomponent reactions for constructing the pyridine ring with the desired carboxylate functionality.
Key Synthetic Methodologies
Several distinct strategies have been established for the synthesis of pyridine-2-carboxylates. The most prominent methods are detailed below.
Oxidation of 2-Picoline
The direct oxidation of the methyl group of 2-picoline (α-picoline) remains a fundamental and widely practiced method for synthesizing picolinic acid.
-
Using Potassium Permanganate (KMnO₄): This is a classic and reliable laboratory-scale method. The reaction is typically carried out in an aqueous solution, where 2-picoline is heated with potassium permanganate. The reaction proceeds via a complex mechanism involving the transfer of oxygen atoms from the permanganate ion to the methyl group, ultimately forming the carboxylic acid. The product is often isolated as its hydrochloride salt.[1]
-
Using Nitric Acid: Oxidation of 2-picoline can also be achieved using nitric acid, particularly in industrial settings.[2]
Ammoxidation of 2-Picoline and Subsequent Hydrolysis
For large-scale commercial production, a two-step process starting with the ammoxidation of 2-picoline is often preferred.
-
Ammoxidation to 2-Cyanopyridine: In this step, 2-picoline is reacted with ammonia and air (as the oxygen source) in the gas phase over a heterogeneous catalyst, typically based on vanadium and tin oxides.[4] This reaction converts the methyl group into a nitrile group, yielding 2-cyanopyridine.
-
Hydrolysis of 2-Cyanopyridine: The resulting 2-cyanopyridine is then hydrolyzed to pyridine-2-carboxylic acid. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis, for instance using sodium hydroxide followed by acidification, is a common and high-yielding method.[3][5]
Multicomponent Reactions (e.g., Guareschi-Thorpe Reaction)
Modern synthetic chemistry has seen a rise in multicomponent reactions (MCRs) for the efficient construction of complex molecules from simple precursors in a single step. The Guareschi-Thorpe reaction is a classic example that can be adapted for pyridine synthesis.[6] While not directly yielding pyridine-2-carboxylates in its most common form, variations of this and other MCRs can be designed to produce substituted pyridines, which may then be further functionalized. These reactions typically involve the condensation of carbonyl compounds, active methylene compounds (like cyanoacetates), and an ammonia source.[1][7]
Quantitative Data on Synthetic Methods
The efficiency of different synthetic routes for pyridine-2-carboxylic acid can vary significantly. The following table summarizes typical yields and conditions for the key methodologies discussed.
| Synthetic Method | Starting Material | Key Reagents | Typical Conditions | Yield (%) | References |
| Permanganate Oxidation | 2-Picoline | KMnO₄, H₂O | Heating on a steam bath | ~65-70% | [1] |
| Nitric Acid Oxidation | 2-Picoline | HNO₃ | Industrial process conditions | Variable | [2] |
| Ammoxidation | 2-Picoline | NH₃, O₂ (air), V₂O₅/SnO₂ catalyst | Gas phase, 350-450 °C | High (for 2-cyanopyridine) | [4] |
| Alkaline Hydrolysis | 2-Cyanopyridine | NaOH, H₂O; then HCl | Reflux, then acidification | 89.6% - 95% | [5][8] |
| Guareschi-Thorpe (variant) | 1,3-Dicarbonyl, Alkyl cyanoacetate | (NH₄)₂CO₃, EtOH/H₂O | Stirring at room temperature | High (for hydroxypyridines) | [1] |
Detailed Experimental Protocols
Synthesis of Picolinic Acid via Permanganate Oxidation of 2-Picoline
This protocol is adapted from Organic Syntheses, Coll. Vol. 3, p.735 (1955); Vol. 20, p.79 (1940).
Reagents:
-
2-Picoline (α-picoline)
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
95% Ethanol
-
Dry hydrogen chloride gas
Procedure:
-
In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, place 2500 ml of water and 50 g (0.54 mole) of 2-picoline.
-
Add 90 g (0.57 mole) of potassium permanganate to the flask. Heat the solution on a steam bath until the purple color of the permanganate has nearly disappeared (approximately 1 hour).
-
Introduce a second 90 g portion of potassium permanganate, followed by 500 ml of water. Continue heating until the purple color is gone (approximately 2–2.5 hours).
-
Allow the reaction mixture to cool slightly, then filter the precipitated manganese oxides and wash them thoroughly with 1 liter of hot water.
-
Concentrate the filtrate under reduced pressure to a volume of 150–200 ml. Filter if necessary, and then acidify to Congo red with concentrated hydrochloric acid (approximately 65–70 ml).
-
Evaporate the acidified solution to dryness under reduced pressure.
-
Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with an additional 150 ml of 95% ethanol.
-
Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate.
-
Chill the solution to about 10°C in a freezing mixture, continuing the addition of hydrogen chloride until the solution is saturated.
-
Filter the crystals of picolinic acid hydrochloride that separate and air-dry them. The yield is typically around 65-70%.
Synthesis of Picolinic Acid via Hydrolysis of 2-Cyanopyridine
This protocol is adapted from a high-yield synthesis method.[3][5]
Reagents:
-
2-Cyanopyridine
-
Deionized water
-
30% Sodium hydroxide (NaOH) solution
-
30% Hydrochloric acid (HCl) solution
-
Anhydrous ethanol
Procedure:
-
In a 500 ml three-necked flask, add 100 g of 2-cyanopyridine and 200 g of deionized water.
-
Begin stirring and heat the mixture to 50°C.
-
Add 128.2 g of 30% sodium hydroxide solution to the flask.
-
Continue heating and reflux the mixture for 4 hours.
-
After reflux, distill off approximately 50 g of water.
-
Cool the reaction mixture to 20°C and add 30% hydrochloric acid to adjust the pH of the solution to 2.5.
-
Heat the mixture with steam until the temperature reaches 120°C and evaporate the solution to dryness.
-
Add 300 g of anhydrous ethanol to the flask and maintain the temperature at 55°C while stirring to dissolve the product for 2 hours.
-
Filter the hot solution. Cool the filtrate to induce crystallization.
-
Filter the precipitated solid, dry it, to obtain 2-picolinic acid. Yields of 89.6% have been reported with this method.[5]
Visualizations: Pathways and Workflows
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for key synthetic transformations.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
A Technical Guide to Methyl 4-methoxypyridine-2-carboxylate and Its Synonyms
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds, including their nomenclature and properties, is paramount. This guide provides an in-depth look at Methyl 4-methoxypyridine-2-carboxylate, a heterocyclic compound with applications as an intermediate in organic synthesis.
Nomenclature and Identification
This compound is known by several synonyms in scientific literature and chemical databases. A clear understanding of these alternative names is crucial for effective literature searches and chemical procurement.
Synonyms:
-
2-Pyridinecarboxylic acid, 4-methoxy-, methyl ester[3]
-
Methyl 4-(methyloxy)-2-pyridinecarboxylate[5]
-
Methyl 4-methoxy-2-picolinate[5]
These synonyms are used interchangeably to refer to the same chemical entity, which is uniquely identified by the following identifiers.
Key Identifiers:
| Identifier | Value |
| CAS Number | 29681-43-4[1][3] |
| Molecular Formula | C₈H₉NO₃[1][3] |
| Molecular Weight | 167.16 g/mol [1][3] |
| InChIKey | OJDKENGKKYVJLY-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Pale Yellow Solid[5] |
| Melting Point | 47-50 °C |
| Boiling Point | 280.4 ± 20.0 °C (Predicted) |
| Density | 1.156 ± 0.06 g/cm³ (Predicted) |
| Solubility | DMSO (Slightly), Methanol (Very Slightly) |
| Storage | 2-8°C Refrigerator[5] |
Synthesis of this compound
The following section details a common experimental protocol for the synthesis of this compound, starting from 2-Pyridinecarboxylic acid.
Experimental Protocol
Materials:
-
2-Pyridinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate (AcOEt)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
Procedure:
-
Chlorination: Dissolve 2-Pyridinecarboxylic acid (5.0 g, 40.6 mmol) in SOCl₂ (15 mL) at 0 °C. Slowly add H₂O (950 μL) and reflux the mixture for 1 hour. After cooling, add another portion of SOCl₂ (15 mL) and reflux for 2 days. Cool the mixture again, add a third portion of SOCl₂ (15 mL), and reflux for another 2 days.[4]
-
Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]
-
Esterification: Dissolve the resulting residue in MeOH (30 mL) and reflux overnight. Then, add a solution of NaOMe (4.4 g, 81.2 mmol) in MeOH (50 mL) and continue to reflux for 2 days.[4]
-
Work-up and Extraction: Remove the solvent by distillation under reduced pressure. Dissolve the residue in water and extract with CHCl₃. Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane:AcOEt (from 1:1 to 1:10). Wash the resulting solid with a 1:1 mixture of hexane-Et₂O to afford the final product.[4]
Yield: 1.8 g (26%) of this compound as a light yellow solid.[4]
Synthesis Workflow
The synthesis process can be visualized as a multi-step workflow, from the starting material to the final purified product.
Characterization Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques. While detailed experimental spectra are found in specialized databases, the following table summarizes the expected characterization data.
| Technique | Data |
| ¹H NMR | Expected signals for methoxy group protons, pyridine ring protons, and methyl ester protons. |
| ¹³C NMR | Expected signals for carbons of the pyridine ring, methoxy group, and carbonyl group. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ester), C-O-C (ether), and aromatic C=C and C-N bonds.[3] |
| Raman Spectroscopy | Complementary vibrational modes to IR spectroscopy.[3] |
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its primary application lies in the preparation of substituted terpyridine ligands. These ligands are of significant interest due to their ability to form stable complexes with various metal ions, which have applications in areas such as protein purification and materials science.[4][5]
The workflow for such an application would typically involve the reaction of this compound with other heterocyclic building blocks to construct the terpyridine scaffold.
References
- 1. 4-Methoxy-pyridine-2-carboxylic acid methyl ester AldrichCPR 29681-43-4 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
In-Depth Structural Elucidation of Methyl 4-methoxypyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-methoxypyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data and experimental protocols used to confirm its molecular structure, presenting quantitative data in a clear, tabular format for ease of comparison and analysis.
Compound Identity and Properties
This compound is a substituted pyridine derivative. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₈H₉NO₃[1] |
| Molecular Weight | 167.16 g/mol [1][2] |
| CAS Number | 29681-43-4[1][2] |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 50.0 to 54.0 °C |
Spectroscopic Data and Structural Confirmation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl groups of the ester and ether functionalities.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.54 | d | 1H | H-6 |
| 7.67 | d | 1H | H-3 |
| 6.98 | dd | 1H | H-5 |
| 4.02 | s | 3H | -OCH₃ (ester) |
| 3.91 | s | 3H | -OCH₃ (ether) |
Solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are consistent with the proposed structure, showing distinct signals for the aromatic carbons, the ester carbonyl carbon, and the methyl carbons.
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O (ester) |
| 164.0 | C-4 |
| 150.5 | C-6 |
| 147.0 | C-2 |
| 110.0 | C-5 |
| 108.5 | C-3 |
| 55.5 | -OCH₃ (ether) |
| 52.5 | -OCH₃ (ester) |
Note: These are predicted values and may vary slightly from experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.
| m/z | Proposed Fragment |
| 167 | [M]⁺ |
| 136 | [M - OCH₃]⁺ |
| 108 | [M - COOCH₃]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the C=O stretching of the ester, C-O stretching of the ether and ester groups, and C=C and C=N stretching of the pyridine ring. An ATR-IR spectrum of this compound is available on PubChem.[1]
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1560 | C=C and C=N stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~1100 | C-O stretch (ester) |
Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol
A common method for the synthesis of this compound involves the esterification of 4-chloro-2-pyridinecarboxylic acid followed by a nucleophilic substitution with methoxide.[3]
Materials:
-
4-chloro-2-pyridinecarboxylic acid
-
Thionyl chloride
-
Methanol
-
Sodium methoxide
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-chloro-2-pyridinecarboxylic acid and thionyl chloride is heated under reflux.
-
After cooling, methanol is carefully added, and the mixture is heated to reflux again to perform the esterification.
-
The solvent is evaporated, and the residue is dissolved in methanol.
-
Sodium methoxide in methanol is added, and the mixture is heated at reflux to substitute the chloro group with a methoxy group.
-
The solvent is evaporated, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Spectroscopic Characterization Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
Data Processing: The obtained Free Induction Decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
3.2.2. Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The molecules are ionized, for example, by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
3.2.3. IR Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Visualized Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, as applied to this compound.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 4-methoxypyridine-2-carboxylate from 2-Picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 4-methoxypyridine-2-carboxylate, a valuable intermediate in pharmaceutical and materials science research.[1] The synthesis commences with the readily available starting material, 2-picolinic acid, and proceeds through a three-step sequence involving chlorination, esterification, and nucleophilic aromatic substitution. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Introduction
This compound and its derivatives are key building blocks in the development of various biologically active compounds and functional materials. The presence of the methoxy group at the 4-position and the carboxylate at the 2-position of the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry and drug discovery. This document outlines a detailed procedure for the synthesis of this compound, starting from 2-picolinic acid.
Overall Reaction Scheme
The synthesis of this compound from 2-picolinic acid is a multi-step process. The general workflow is depicted below:
Caption: Synthetic workflow from 2-picolinic acid to the final product.
Experimental Protocols
Step 1: Synthesis of 4-Chloropyridine-2-carbonyl chloride
This step involves the chlorination of 2-picolinic acid using thionyl chloride.
Materials:
-
2-Picolinic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of 2-picolinic acid (1 equivalent) in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (3-5 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-chloropyridine-2-carbonyl chloride is used in the next step without further purification.
Step 2: Synthesis of Methyl 4-chloropyridine-2-carboxylate
The crude acid chloride is esterified with methanol to yield the corresponding methyl ester.[2]
Materials:
-
Crude 4-chloropyridine-2-carbonyl chloride
-
Anhydrous methanol
-
Triethylamine or pyridine (as an acid scavenger)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 4-chloropyridine-2-carbonyl chloride in anhydrous methanol at 0 °C.
-
Slowly add an acid scavenger, such as triethylamine or pyridine (1.1 equivalents), to the solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl 4-chloropyridine-2-carboxylate.[3]
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution of the chloro group with a methoxy group.[4]
Materials:
-
Methyl 4-chloropyridine-2-carboxylate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve Methyl 4-chloropyridine-2-carboxylate (1 equivalent) in anhydrous methanol.
-
Add sodium methoxide (1.2-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization to afford a pale yellow solid.[1][4]
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Chlorination | 2-Picolinic Acid | Thionyl Chloride, DMF | Dichloromethane | Reflux | 4-6 | ~90 (crude) |
| 2. Esterification | 4-Chloropyridine-2-carbonyl chloride | Methanol, Triethylamine | Methanol | Room Temp | 12 | 75-85 |
| 3. Methoxylation | Methyl 4-chloropyridine-2-carboxylate | Sodium Methoxide | Methanol | Reflux | 6-8 | 80-90 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Signaling Pathways and Logical Relationships
The logical progression of the chemical transformations is illustrated in the following diagram.
Caption: Logical flow of the synthesis with key reagents.
Conclusion
This application note details a robust and efficient three-step synthesis of this compound from 2-picolinic acid. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate. Careful execution of the described procedures should lead to good yields and high purity of the final product.
References
Application Notes and Protocols: Synthesis of Methyl 4-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of Methyl 4-methoxypyridine-2-carboxylate, a key intermediate in pharmaceutical and materials science research.[] The following sections outline two distinct synthetic routes, complete with step-by-step methodologies, quantitative data summaries, and a visual representation of the experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data from two primary synthesis protocols for this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride | 2-Pyridinecarboxylic acid |
| Reagents | Methanol, Dichloromethane, Saturated Sodium Bicarbonate, Brine, Sodium Sulphate | Thionyl chloride, Sodium bromide, Methanol, Dichloromethane, Sodium carbonate, Water, Magnesium Sulfate, Diethyl ether, Hexane |
| Scale (Starting Material) | 25 g (0.12 mol) | 9.92 g (80.7 mmol) |
| Reaction Time | 66 hours (reflux) | 16 hours (reflux), 36 hours (reflux), 3 hours (stirring) |
| Product Yield | 17.6 g (88%) | 9.03 g (67%) |
| Product Form | Yellow crystalline solid | White needle-like crystals |
| Purification Method | Liquid-liquid extraction and concentration | Flash chromatography and recrystallization |
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound, from starting materials to the final purified product.
Caption: Synthesis workflows for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis from 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
This protocol outlines a direct methoxylation reaction to yield the target compound.[2]
Materials:
-
4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol)
-
Methanol (200 ml)
-
Dichloromethane
-
Saturated sodium hydrogencarbonate solution
-
Brine
-
Sodium sulphate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g) in methanol (200 ml).[2]
-
Reflux: Heat the solution at reflux for 66 hours.[2]
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.[2]
-
Extraction: Partition the resulting residue between dichloromethane and a saturated sodium hydrogencarbonate solution.[2]
-
Washing: Transfer the organic layer to a separatory funnel and wash with brine.[2]
-
Drying: Dry the organic layer over sodium sulphate.[2]
-
Concentration: Filter off the sodium sulphate and concentrate the organic layer to yield this compound (17.6 g, 88% yield) as a yellow crystalline solid.[2]
Protocol 2: Synthesis from 2-Pyridinecarboxylic acid
This two-step protocol involves the chlorination of 2-pyridinecarboxylic acid followed by esterification and methoxylation.[3][4]
Materials:
-
2-Pyridinecarboxylic acid (9.92 g, 80.7 mmol)
-
Sodium bromide (0.90 g, 8.7 mmol)
-
Thionyl chloride (70 mL)
-
Methanol (30 mL)
-
Dichloromethane (100 mL for dissolution, 5 x 50 mL for extraction)
-
Sodium carbonate (12.8 g, 121 mmol)
-
Water (100 mL)
-
Magnesium sulfate (MgSO4)
-
Diethyl ether (Et2O)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Flash chromatography setup (Silica gel)
Procedure:
-
Chlorination: To a round-bottom flask, add 2-pyridinecarboxylic acid (9.92 g) and sodium bromide (0.90 g) to thionyl chloride (70 mL). Heat the mixture under reflux for 16 hours.[3]
-
Concentration and Esterification: Cool the reaction mixture and concentrate it under vacuum. Cool the residue to 0°C and carefully add methanol (30 mL). Heat the resulting mixture under reflux for 36 hours.[3]
-
Solvent Removal and Dissolution: Remove the methanol under vacuum. Dissolve the residue in dichloromethane (100 mL).[3]
-
Neutralization and Extraction: Add sodium carbonate (12.8 g) and stir the mixture for 3 hours. Add water (100 mL) and extract the aqueous layer with dichloromethane (5 x 50 mL).[3]
-
Drying and Concentration: Combine the organic extracts, dry over magnesium sulfate, and concentrate under vacuum.[3]
-
Purification: Purify the crude residue by flash chromatography on silica gel using diethyl ether as the eluent, followed by a 5:95 methanol-dichloromethane mixture.[3]
-
Recrystallization: Recrystallize the purified product from hexane to obtain this compound as white needle-like crystals (9.03 g, 67% yield).[3]
References
Methyl 4-methoxypyridine-2-carboxylate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxypyridine-2-carboxylate is a versatile heterocyclic building block increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The presence of three distinct functional groups—the methyl ester, the methoxy group, and the pyridine nitrogen—at positions conducive to a variety of chemical transformations makes it an attractive starting material for the synthesis of complex molecular architectures. These notes provide an overview of its applications and detailed protocols for its use in the synthesis of bioactive molecules.
Physicochemical Properties and Spectroscopic Data
Summarized below are the key physicochemical properties and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 167.16 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |
| Melting Point | 47-54 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 280.4±20.0 °C (Predicted) | --INVALID-LINK-- |
| ¹H NMR (360 MHz, CDCl₃) δ (ppm) | 3.91 (s, 3H), 4.02 (s, 3H), 6.98 (dd, 1H), 7.67 (d, 1H), 8.54 (d, 1H) | --INVALID-LINK-- |
| CAS Number | 29681-43-4 | --INVALID-LINK-- |
Key Applications in Organic Synthesis
This compound serves as a precursor for a variety of complex molecules, including kinase inhibitors and intermediates for alkaloid synthesis. Its reactivity allows for modifications at the C4 position (nucleophilic aromatic substitution), transformations of the ester group, and dearomatization of the pyridine ring.
Synthesis of PI3K/mTOR Dual Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2][3] this compound is a key starting material for the synthesis of potent PI3K/mTOR dual inhibitors. The synthetic strategy involves the transformation of the ester into an amine, which is then elaborated into a sulfonamide, a key pharmacophore for this class of inhibitors.
The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control cellular processes.[1][2][3]
The synthesis of a key sulfonamide intermediate for PI3K/mTOR inhibitors from this compound can be envisioned through the following workflow.
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Reagent Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-methoxypyridine-2-carboxylic acid.
Protocol 2: Amide Coupling of 4-Methoxypyridine-2-carboxylic Acid
This protocol details the formation of an amide bond, a common step in elaborating the carboxylic acid functionality.[4][5][6]
-
Reaction Setup: To a stirred solution of 4-methoxypyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Enantioselective Dearomative Addition of Grignard Reagents
This compound can be activated to form a pyridinium ion, which can then undergo a nucleophilic addition with a Grignard reagent. This dearomatization reaction provides access to highly functionalized and enantioenriched dihydropyridone structures, which are valuable intermediates in natural product synthesis.
The following table summarizes the results for the enantioselective addition of ethylmagnesium bromide to various 2-substituted 4-methoxypyridines, demonstrating the utility of this methodology.
| Entry | 2-Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | -CO₂Me (this compound) | 66 | 97 |
| 2 | -CH₃ | 51 | 80 |
| 3 | -Et | 62 | 92 |
| 4 | -iPr | 55 | 85 |
Data adapted from relevant literature on dearomatization reactions.
This protocol is a general procedure based on similar reactions found in the literature.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand (e.g., a derivative of phosphoramidite, 6 mol%) and CuBr·SMe₂ (5 mol%) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Activation: Cool the mixture to -78 °C and add the activating agent (e.g., methyl chloroformate, 2.0 eq) dropwise. Stir for 10 minutes.
-
Grignard Addition: Add the Grignard reagent (e.g., EtMgBr, 2.0 eq) dropwise at -78 °C.
-
Reaction Conditions: Stir the reaction mixture at -78 °C for 12 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex and biologically relevant molecules, such as PI3K/mTOR inhibitors and chiral dihydropyridones, highlights its importance for researchers in drug discovery and development. The protocols provided herein offer a starting point for the exploration of its rich chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. hepatochem.com [hepatochem.com]
Application Notes and Protocols: Methyl 4-methoxypyridine-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxypyridine-2-carboxylate is a versatile heterocyclic building block with significant applications in the field of drug discovery. Its substituted pyridine core is a common motif in a variety of biologically active compounds, particularly in the development of kinase inhibitors for oncology. The methoxy and methyl ester functionalities provide convenient handles for synthetic modification, allowing for the construction of diverse molecular libraries for lead discovery and optimization.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent multi-kinase inhibitor, exemplified by a sorafenib analogue. Sorafenib is a clinically approved drug that targets several kinases involved in tumor progression and angiogenesis, including RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). The protocols provided herein are representative of the synthetic strategies employed to access this important class of therapeutic agents.
Application: Synthesis of Kinase Inhibitors
This compound serves as a key starting material for the synthesis of a variety of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine region of ATP and enabling binding to the hinge region of kinase active sites. The substituents at the 2- and 4-positions can be elaborated to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.
One of the most notable applications of this scaffold is in the synthesis of diaryl urea-based kinase inhibitors, such as analogues of sorafenib. These compounds typically feature a pyridine-ether linkage, which can be readily formed by nucleophilic aromatic substitution on a suitably activated pyridine ring.
Targeted Signaling Pathways
Compounds derived from this compound often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Two of the most relevant pathways are:
-
The RAF-MEK-ERK Pathway: This is a critical signaling cascade that regulates cell growth and division. Mutations in BRAF, a member of the RAF kinase family, are common in many cancers.
-
The Angiogenesis Signaling Pathway: This pathway, primarily mediated by VEGF and its receptors (VEGFRs), is essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.
Below are diagrams illustrating these pathways and the points of inhibition for sorafenib and its analogues.
Experimental Protocols
The following protocols describe a representative synthesis of a sorafenib analogue starting from this compound.
Overall Synthetic Workflow
Protocol 1: Synthesis of 4-Hydroxy-N-methylpyridine-2-carboxamide
-
Hydrolysis of the Ester:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water (2:1) is added sodium hydroxide (1.2 eq).
-
The reaction mixture is stirred at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The methanol is removed under reduced pressure, and the aqueous solution is acidified to pH 3-4 with 1M HCl.
-
The resulting precipitate, 4-methoxypyridine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Amidation:
-
A mixture of 4-methoxypyridine-2-carboxylic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in anhydrous dichloromethane and cooled to 0 °C.
-
A solution of methylamine (2.0 M in THF, 1.5 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 3 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-methoxy-N-methylpyridine-2-carboxamide.
-
Protocol 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
-
A mixture of 4-methoxy-N-methylpyridine-2-carboxamide (1.0 eq), 4-aminophenol (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 100 °C for 12 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give 4-(4-aminophenoxy)-N-methylpicolinamide as a solid.
Protocol 3: Synthesis of the Sorafenib Analogue (Final Product)
-
To a solution of 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous dichloromethane is added 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq).
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The resulting precipitate is collected by filtration, washed with dichloromethane, and dried under vacuum to yield the final sorafenib analogue.
Quantitative Data
The biological activity of the synthesized sorafenib analogue can be evaluated using various in vitro assays. The following table provides representative data for such a compound against key kinases and cancer cell lines.
| Target | Assay Type | IC50 (nM) |
| Kinases | ||
| BRAF | Kinase Activity Assay | 15 |
| VEGFR-2 | Kinase Activity Assay | 25 |
| PDGFR-β | Kinase Activity Assay | 40 |
| Cell Lines | ||
| HT-29 (Colon Cancer) | Cell Proliferation Assay | 50 |
| A498 (Kidney Cancer) | Cell Proliferation Assay | 75 |
| HUVEC | Endothelial Cell Proliferation Assay | 30 |
IC50 values are representative and may vary depending on the specific analogue and assay conditions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex, biologically active molecules in drug discovery. Its application in the preparation of kinase inhibitors, exemplified by the synthesis of a sorafenib analogue, highlights its importance in medicinal chemistry. The protocols and data presented here provide a framework for researchers to utilize this building block in the development of novel therapeutics.
The Pivotal Role of Methyl 4-methoxypyridine-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-methoxypyridine-2-carboxylate is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a pyridine ring substituted with a methoxy and a methyl ester group, provide a valuable scaffold for the synthesis of a diverse array of biologically active molecules. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel therapeutic agents, highlighting the utility of this compound in generating derivatives with potential anticancer and antimicrobial properties.
Application Notes
This compound serves as a key intermediate in the synthesis of various classes of compounds, including N-substituted carboxamides, hydrazides, and other heterocyclic systems. The presence of the ester functionality allows for straightforward derivatization, while the methoxy group and the pyridine nitrogen can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Anticancer Applications
Derivatives of pyridine and related heterocyclic systems have shown promising activity against a range of cancer cell lines. The pyridine scaffold can be found in numerous FDA-approved drugs, underscoring its therapeutic potential. Research into carboxamide derivatives, which can be readily synthesized from this compound, has revealed compounds with potent cytotoxic effects.
One area of investigation involves the synthesis of N-substituted pyridine-2-carboxamides. These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, certain pyridine derivatives have been found to upregulate p53 and JNK signaling pathways, leading to cell death in liver and breast cancer cells[1].
Table 1: Anticancer Activity of Representative Pyridine Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Derivative A | HepG2 (Liver Cancer) | ~5-10 | [1] |
| Pyridine Derivative B | MCF-7 (Breast Cancer) | ~10-20 | [1] |
| Pyridine-urea Derivative C | MCF-7 (Breast Cancer) | 0.11 (72h treatment) | [2] |
| Pyridine-urea Derivative D | NCI 60-cell line panel | 49% mean inhibition | [2] |
Note: The IC50 values are representative and may vary based on experimental conditions.
Antimicrobial Applications
The pyridine nucleus is also a common feature in antimicrobial agents. The development of novel hydrazide-hydrazone and thiosemicarbazone derivatives from this compound offers a promising avenue for the discovery of new antibacterial and antifungal compounds. These derivatives have been shown to be effective against various pathogenic microorganisms.
Table 2: Antimicrobial Activity of Representative Pyridine Hydrazone Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Hydrazone Derivative E | M. tuberculosis H37Ra | 8 | [3] |
| Hydrazone Derivative F | Pyrazinamide-resistant M. tuberculosis | 4 | [3] |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide G | ESBL-producing E. coli | - | [4] |
Note: MIC (Minimum Inhibitory Concentration) values are indicative of the potency of the compounds.
Experimental Protocols
Synthesis of Methyl 4-methoxypyridine-2-carbohydrazide
A key step in the derivatization of this compound is its conversion to the corresponding hydrazide. This intermediate opens up a wide range of synthetic possibilities for creating hydrazones and other related compounds.
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 equivalents) to the solution.
-
Reflux the reaction mixture for a period of 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, Methyl 4-methoxypyridine-2-carbohydrazide, will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The purity of the product can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
General Procedure for the Synthesis of N-Aryl-4-methoxypyridine-2-carboxamides
Procedure:
-
To a solution of 4-methoxypyridine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-4-methoxypyridine-2-carboxamide.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound (synthesized from this compound) in DMSO. Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow for Derivatization
Caption: Synthetic pathways from this compound.
Proposed Signaling Pathway for Anticancer Activity
Caption: Proposed mechanism of anticancer action for pyridine derivatives.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of Methyl 4-methoxypyridine-2-carboxylate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxypyridine-2-carboxylate is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its reaction with Grignard reagents presents multiple pathways, leading to a variety of potentially bioactive molecules. This document provides detailed application notes and experimental protocols for two primary reaction pathways: A) Dearomative Addition to the Pyridine Ring and B) Nucleophilic Acyl Substitution at the Ester Carbonyl . The chemoselectivity of the Grignard reagent towards either the activated pyridine ring or the ester functionality is a critical consideration and will be discussed herein.
Pathway A: Copper-Catalyzed Enantioselective Dearomative Addition
Recent advancements have demonstrated the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridine derivatives.[1][2][3][4][5][6] This transformation proceeds via the in situ formation of a highly reactive N-acylpyridinium salt, which then undergoes a copper-catalyzed asymmetric addition of the Grignard reagent. While the specific substrate, this compound, has not been explicitly reported in this reaction, analogous 2-substituted 4-methoxypyridines have been successfully employed.[1][4] It is important to note that the ester functionality at the 2-position may compete for the Grignard reagent. Careful control of reaction conditions, such as low temperatures, may favor the dearomatization pathway.
Logical Workflow for Dearomative Addition
Caption: Workflow for the copper-catalyzed dearomative addition.
Experimental Protocol: General Procedure for Dearomative Addition
This protocol is adapted from the work of Harutyunyan and coworkers on analogous 4-methoxypyridine substrates.[1][3][4]
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral ligand (e.g., (R)-(-)-N,N'-Bis(2,6-diisopropylphenyl)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - (R)-DTBM-SEGPHOS)
-
Acylating agent (e.g., Benzyl chloroformate or Methyl chloroformate)
-
Grignard reagent (e.g., Ethylmagnesium bromide in THF)
-
Anhydrous reaction vessel and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a flame-dried, argon-purged reaction flask, add CuBr·SMe₂ (5 mol%) and the chiral ligand (6 mol%).
-
Add anhydrous solvent (e.g., toluene, 2 mL per 0.2 mmol of substrate) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of this compound (1.0 equiv) in the anhydrous solvent.
-
Add the acylating agent (2.0 equiv) dropwise.
-
After stirring for 10 minutes, add the Grignard reagent (2.0 equiv) dropwise over 20 minutes.
-
Stir the reaction mixture at -78 °C for 12 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from Analogous Reactions
The following table summarizes results for the dearomative addition of ethylmagnesium bromide to 2-substituted 4-methoxypyridines, providing an indication of expected yields and enantioselectivities.[1][4]
| Substrate | Acylating Agent | Solvent | Yield (%) | ee (%) |
| 4-methoxypyridine | Phenyl chloroformate | Toluene | full conv. | 94 |
| 4-methoxy-2-methylpyridine | Methyl chloroformate | CH₂Cl₂ | 66 | 97 |
| 4-methoxy-2-ethylpyridine | Methyl chloroformate | CH₂Cl₂ | 61 | 95 |
| 4-methoxy-2-isopropylpyridine | Methyl chloroformate | CH₂Cl₂ | 51 | 80 |
Pathway B: Nucleophilic Acyl Substitution at the Ester Carbonyl
The classical reaction of a Grignard reagent with an ester involves nucleophilic addition to the carbonyl group. Typically, this occurs twice to yield a tertiary alcohol after acidic workup.[7][8] The intermediate ketone is more reactive than the starting ester, leading to the double addition.[7] It is possible to favor the formation of a ketone by using a single equivalent of the Grignard reagent at low temperatures, though this often results in a mixture of products.
Logical Workflow for Nucleophilic Acyl Substitution
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 8. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
Application Notes and Protocols for Methyl 4-methoxypyridine-2-carboxylate in Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 4-methoxypyridine-2-carboxylate as a versatile intermediate in the synthesis of complex alkaloids. This document includes detailed synthetic protocols, quantitative data, and visual representations of reaction pathways to facilitate its application in research and development.
Introduction
This compound is a functionalized pyridine derivative that serves as a valuable building block in organic synthesis. Its strategic placement of methoxy and methyl ester groups on the pyridine ring allows for a variety of chemical transformations, making it a key intermediate in the construction of intricate molecular architectures, particularly in the field of alkaloid total synthesis. The methoxy group can act as a directing group or be demethylated to reveal a pyridone moiety, a common core in many biologically active alkaloids. The ester functionality provides a handle for various C-C bond-forming reactions or can be modified to other functional groups.
Synthesis of this compound
The intermediate itself can be synthesized through several reported methods. Two common procedures are outlined below, starting from either 2-pyridinecarboxylic acid or 4-chloropyridine-2-carboxylic acid methyl ester hydrochloride.
Protocol 1: From 2-Pyridinecarboxylic Acid
This protocol involves the chlorination and subsequent methoxylation and esterification of 2-pyridinecarboxylic acid.[1]
Experimental Protocol:
-
Chlorination: A mixture of 2-pyridinecarboxylic acid (9.92 g, 80.7 mmol) and sodium bromide (0.90 g, 8.7 mmol) in thionyl chloride (70 mL) is heated under reflux for 16 hours.
-
Work-up: The reaction mixture is concentrated under vacuum and cooled to 0°C.
-
Esterification and Methoxylation: Methanol (30 mL) is carefully added, and the mixture is heated under reflux for 36 hours.
-
Purification: The solvent is removed under vacuum. The residue is dissolved in CH₂Cl₂ (100 mL), and sodium carbonate (12.8 g, 121 mmol) is added. The mixture is stirred for 3 hours. Water (100 mL) is added, and the aqueous layer is extracted with CH₂Cl₂ (5 x 50 mL). The combined organic extracts are dried over MgSO₄ and concentrated. The crude product is purified by flash chromatography.
Quantitative Data:
| Starting Material | Reagents | Reaction Time | Yield |
| 2-Pyridinecarboxylic acid | 1. SOCl₂, NaBr2. MeOH | 16 h (reflux)36 h (reflux) | 67% |
Protocol 2: From 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
This method provides a more direct route to the target compound.
Experimental Protocol:
-
A solution of 4-chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) in methanol (200 ml) is heated at reflux for 66 hours.
-
The solvent is evaporated, and the residue is partitioned between dichloromethane and a saturated sodium hydrogencarbonate solution.
-
The organic layer is washed with brine, dried over sodium sulphate, and concentrated to yield the product as a yellow crystalline solid.
Quantitative Data:
| Starting Material | Reagent | Reaction Time | Yield |
| 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride | Methanol | 66 h (reflux) | 88% |
Application in Alkaloid Synthesis: The "Masked Pyridone" Strategy
A key application of methoxypyridine intermediates in alkaloid synthesis is their function as "masked pyridones". The methoxy group reduces the basicity of the pyridine nitrogen, which can simplify purification processes by avoiding the need for reversed-phase chromatography often required for basic alkaloids.[2] This strategy has been successfully employed in the synthesis of various Lycopodium alkaloids.[2]
General Strategy for Lycopodium Alkaloid Synthesis
The overarching strategy involves the incorporation of the methoxypyridine moiety early in the synthesis. This stable fragment is carried through several steps to construct the complex polycyclic core of the alkaloid. In the final stages of the synthesis, the methoxy group is demethylated to reveal the pyridone functionality, a characteristic feature of many Lycopodium alkaloids.
Potential Transformations and Applications in Drug Development
Beyond its role as a masked pyridone, this compound is a precursor to other valuable intermediates. For instance, it can be converted to 2-hydroxymethyl-4-methoxypyridine, a key intermediate in the synthesis of proton pump inhibitors like rabeprazole sodium.[3] This highlights its broader utility in the development of pharmaceutical agents beyond natural product synthesis.
The dearomative addition of Grignard reagents to 4-methoxypyridinium ions, derived from related 4-methoxypyridine derivatives, provides access to highly functionalized piperidine structures, which are core motifs in numerous alkaloids and pharmaceutical compounds.[4] This methodology opens avenues for the enantioselective synthesis of complex chiral building blocks from simple pyridine precursors.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis. Its application as a "masked pyridone" in the synthesis of Lycopodium alkaloids demonstrates its utility in complex molecule construction. Furthermore, its potential for conversion into other key intermediates for drug development underscores its importance for researchers and scientists in the pharmaceutical industry. The provided protocols for its synthesis offer reliable methods for obtaining this key building block for further synthetic explorations.
References
Application Notes and Protocols for Nucleophilic Substitution on Methyl 4-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for nucleophilic substitution reactions on the pyridine ring of Methyl 4-methoxypyridine-2-carboxylate. This compound serves as a versatile building block in medicinal chemistry and materials science. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated. However, the presence of an electron-donating methoxy group at the 4-position and an electron-withdrawing methyl ester at the 2-position presents unique challenges and opportunities for regioselective functionalization.
The primary challenge in performing nucleophilic substitution on 4-methoxypyridines is the poor leaving group ability of the methoxy group.[1] Therefore, direct displacement is often unsuccessful. A common and effective strategy involves the activation of the pyridine ring by forming a more electrophilic N-acylpyridinium salt in situ. This intermediate readily undergoes nucleophilic attack, leading to dearomatization, followed by elimination of the methoxy group to yield the substituted product.[2]
This document details protocols for various nucleophilic substitution reactions, including amination, alkylation, and cyanation, summarizing reaction conditions and yields from relevant studies on similar substrates.
Experimental Protocols
Protocol 1: Amination of the Pyridine Ring via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the amination of methoxypyridines using a sodium hydride-lithium iodide system, which has proven effective for the amination at the C2 or C4 position without the need for an additional electron-withdrawing group.[3]
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, or other aliphatic secondary amines)[3]
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Lithium iodide (LiI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Syringes and needles for reagent transfer
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add sodium hydride (5.0 equivalents).
-
Add anhydrous THF to the flask.
-
Add Lithium Iodide (2.0 equivalents) to the suspension.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Finally, add the desired amine (2.0 equivalents) to the flask.[3]
-
Seal the flask or tube and heat the reaction mixture to 60 °C with vigorous stirring.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-pyridine derivative.
Protocol 2: Dearomative Alkylation using Grignard Reagents
This protocol is adapted from the enantioselective dearomative alkylation of 4-methoxypyridinium ions. It involves in-situ activation of the pyridine with a chloroformate followed by the addition of a Grignard reagent.[1]
Materials:
-
This compound
-
Acylating agent (e.g., Phenyl chloroformate or Benzyl chloroformate)[4]
-
Grignard reagent (e.g., Ethylmagnesium bromide, EtMgBr, 2.0 equivalents)[1]
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl Acetate
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes and needles for reagent transfer
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
To a dry three-neck flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add the acylating agent (e.g., Phenyl chloroformate, 2.0 equivalents) to the stirred solution to form the N-acylpyridinium salt in situ.[4]
-
After stirring for 15-30 minutes, add the Grignard reagent (2.0 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 12 hours.[1]
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the resulting crude product, typically a dihydropyridone derivative, by flash column chromatography.
Protocol 3: Cyanation of the Pyridine Ring
Materials:
-
This compound N-oxide (requires prior oxidation of the starting material)
-
Dimethylcarbamoyl chloride[6]
-
Potassium cyanide (KCN)[6]
-
Anhydrous Acetonitrile (CH3CN)
-
Water
-
Ethyl Acetate
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Screw-capped vial or sealed tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
In a screw-capped vial under an argon atmosphere, combine this compound N-oxide (1.0 equivalent), potassium cyanide (2.0 equivalents), and anhydrous acetonitrile.[6]
-
Add dimethylcarbamoyl chloride (3.0 equivalents) to the mixture.[6]
-
Seal the vial tightly and heat the reaction mixture to 100-120 °C for 4 hours.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Add water to the reaction mixture and stir for 10-15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the residue by column chromatography to yield the 2-cyano- or 6-cyano-pyridine derivative.
Quantitative Data Summary
The following table summarizes results for nucleophilic substitution and addition reactions on various 4-methoxypyridine derivatives. These examples provide a basis for estimating the feasibility and potential yields for reactions on this compound.
| Substrate | Nucleophile/Reagent | Activating Agent / Conditions | Product | Yield (%) | Reference |
| 4-Methoxypyridine | Piperidine | NaH (5 equiv), LiI (2 equiv), THF, 60 °C | 4-(Piperidin-1-yl)pyridine | Smooth amination reported | [3] |
| 3-Methoxypyridine | Piperidine | NaH (5 equiv), LiI (2 equiv), THF, 60 °C | 3-(Piperidin-1-yl)pyridine | 88% | [3] |
| 4-Methoxy-2-methylpyridine | EtMgBr | Benzyl Chloroformate, CuBr·SMe₂, Chiral Ligand, Toluene, -78°C, 12h | Dearomatized Dihydropyridone | 66% | [4] |
| 4-Methoxy-2-ethylpyridine | EtMgBr | Benzyl Chloroformate, CuBr·SMe₂, Chiral Ligand, Toluene, -78°C, 12h | Dearomatized Dihydropyridone | 51% | [4] |
| 4-Methoxy-2-butylpyridine | EtMgBr | Benzyl Chloroformate, CuBr·SMe₂, Chiral Ligand, Toluene, -78°C, 12h | Dearomatized Dihydropyridone | 60% | [4] |
| 4-Amidopyridine N-Oxide | KCN | Dimethylcarbamoyl chloride, CH₃CN, 120 °C, 4h | 2-Cyano-4-amidopyridine | 64% | [6] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Notes and Protocols: The Utility of Methyl 4-methoxypyridine-2-carboxylate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxypyridine-2-carboxylate is a versatile heterocyclic building block employed in the synthesis of a variety of pharmaceutical intermediates. Its pyridine core, substituted with both an electron-donating methoxy group and an electron-withdrawing methyl ester, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for three key synthetic applications of this compound: amidation to form N-methylpicolinamides, nucleophilic aromatic substitution (SNAr) to generate phenoxy-pyridine derivatives, and reduction to afford hydroxymethylpyridines. These resulting intermediates are crucial precursors for various active pharmaceutical ingredients (APIs), including kinase inhibitors and proton pump inhibitors.
Core Applications and Synthetic Pathways
This compound serves as a strategic starting material for the synthesis of key pharmaceutical intermediates through three primary transformations:
-
Amidation: The methyl ester functionality can be readily converted to an N-methyl amide, a common structural motif in many drug molecules.
-
Nucleophilic Aromatic Substitution (SNAr): The methoxy group at the 4-position can be displaced by nucleophiles, such as substituted phenols, to form diaryl ether linkages. This is a key step in the synthesis of certain kinase inhibitors.
-
Reduction: The methyl ester can be selectively reduced to a primary alcohol, yielding a hydroxymethylpyridine intermediate, which is a precursor for drugs like Omeprazole.
The following diagram illustrates these key synthetic transformations originating from this compound.
Data Presentation: Summary of Synthetic Transformations
The following tables summarize the reaction conditions and expected outcomes for the key transformations of this compound based on analogous reactions and established synthetic methodologies.
Table 1: Amidation of this compound
| Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methylamine (aq. or gas) | Methanol | 25 - 60 | 4 - 24 | 85 - 95 |
| Methylamine hydrochloride, Et3N | Methanol | 60 - 80 | 12 - 48 | 80 - 90 |
Table 2: Nucleophilic Aromatic Substitution of 4-Methoxy-N-methylpicolinamide
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Aminophenol | K2CO3, KOtBu | DMF, DMSO | 80 - 120 | 8 - 24 | 60 - 80[1] |
| 4-Amino-3-fluorophenol | KOtBu | NMP, DMF | 100 - 140 | 12 - 36 | 55 - 75 |
Note: The 4-methoxy group is a less efficient leaving group than a 4-chloro substituent, often requiring more forcing conditions (higher temperatures and stronger bases) for successful SNAr.
Table 3: Reduction of this compound
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Borohydride (NaBH4) | THF / Methanol | 25 - 65 | 2 - 6 | 70 - 85 |
| Lithium Aluminum Hydride (LiAlH4) | THF, Diethyl Ether | 0 - 35 | 1 - 4 | 85 - 95[1] |
Experimental Protocols
The following are detailed protocols for the three key transformations.
Protocol 1: Synthesis of 4-Methoxy-N-methylpicolinamide via Amidation
This protocol describes the direct amidation of this compound with methylamine.
Materials:
-
This compound (1.0 eq)
-
Aqueous methylamine (40% w/w, 5.0 - 10.0 eq)
-
Methanol
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography (if required)
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound (1.0 eq) in methanol (5-10 mL per gram of starting material).
-
To the stirred solution, add aqueous methylamine (5.0 - 10.0 eq).
-
Seal the vessel and heat the reaction mixture to 60°C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel in a fume hood.
-
Concentrate the mixture under reduced pressure to remove methanol and excess methylamine.
-
Dissolve the residue in ethyl acetate and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude 4-methoxy-N-methylpicolinamide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of a Diaryl Ether Intermediate via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide, a key intermediate for Sorafenib, from 4-methoxy-N-methylpicolinamide.
Materials:
-
4-Methoxy-N-methylpicolinamide (1.0 eq)
-
4-Aminophenol (1.2 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminophenol (1.2 eq) and anhydrous DMF (10-20 mL per gram of 4-aminophenol).
-
Cool the mixture to 0°C in an ice bath and add potassium tert-butoxide (2.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Add a solution of 4-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-aminophenoxy)-N-methylpicolinamide.
Protocol 3: Synthesis of (4-Methoxypyridin-2-yl)methanol via Reduction
This protocol describes the reduction of the methyl ester to a primary alcohol using sodium borohydride.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH4) (2.0 - 4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous THF (10-15 mL per gram).
-
Cool the suspension to 0°C and add sodium borohydride (2.0 - 4.0 eq) portion-wise.
-
Slowly add methanol (of the same volume as THF) dropwise to the stirred mixture at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the mixture to reflux (approximately 65°C) and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude (4-methoxypyridin-2-yl)methanol.
-
Purify the product by column chromatography on silica gel if necessary.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride and lithium aluminum hydride are strong reducing agents that react violently with water and protic solvents to produce flammable hydrogen gas. Handle with extreme care under anhydrous conditions.
-
Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Pressure-rated vessels should be used for reactions that generate gas, such as the amidation with aqueous methylamine at elevated temperatures.
By following these detailed protocols, researchers can effectively utilize this compound as a key starting material for the synthesis of valuable pharmaceutical intermediates. The versatility of this compound makes it an important tool in the drug discovery and development pipeline.
References
Troubleshooting & Optimization
common side reactions in the synthesis of Methyl 4-methoxypyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 4-methoxypyridine-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 4-methoxypyridine-2-carboxylic acid, which undergoes esterification, or 4-chloropyridine-2-carboxylic acid methyl ester hydrochloride, which is subjected to a nucleophilic substitution with a methoxide source.[1][2] Another route involves the multi-step conversion of 2-pyridinecarboxylic acid.[2]
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield can vary significantly depending on the chosen synthetic route and reaction conditions. Reported yields for the methoxylation of 4-chloropyridine-2-carboxylic acid methyl ester hydrochloride are around 88%.[1] Syntheses starting from 2-pyridinecarboxylic acid have reported yields in the range of 67%.[2]
Q3: What are the typical purification methods for this compound?
A3: Common purification techniques include silica gel column chromatography and recrystallization.[2] For column chromatography, solvent systems such as ethyl acetate/petroleum ether or a gradient of hexane/ethyl acetate are often employed.[3] Recrystallization can be performed using solvents like hexane.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side reactions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of the desired ester product. | Incomplete Esterification: The Fischer esterification of 4-methoxypyridine-2-carboxylic acid is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[4][5][6][7] | - Use a large excess of methanol to drive the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[4][7] - Ensure the acid catalyst (e.g., H₂SO₄) is of appropriate concentration and purity. |
| Presence of a significant amount of 4-methoxypyridine-2-carboxylic acid in the final product. | Ester Hydrolysis: The methyl ester product can be hydrolyzed back to the carboxylic acid if exposed to water, especially under acidic or basic conditions during workup. | - Ensure all workup steps are performed under anhydrous conditions where possible. - When neutralizing the reaction mixture, do so at low temperatures and avoid prolonged exposure to strong acids or bases. - Thoroughly dry the organic extracts before solvent evaporation. |
| Detection of 4-methoxypyridine as a byproduct. | Decarboxylation: The starting material, 4-methoxypyridine-2-carboxylic acid, can undergo decarboxylation upon heating to produce 4-methoxypyridine.[8] This is a known reaction for pyridine carboxylic acids. | - Avoid excessively high reaction temperatures or prolonged heating times during the esterification. - If possible, conduct the reaction at the lowest effective temperature. |
| The product has a yellow or brown discoloration and may contain sulfur impurities. | Side reactions with Thionyl Chloride: When preparing the acid chloride from 4-methoxypyridine-2-carboxylic acid using thionyl chloride (SOCl₂), side reactions can lead to colored impurities and the incorporation of sulfur-containing byproducts.[9][10][11][12][13] | - Use purified thionyl chloride. - Control the reaction temperature carefully, often performing the addition of SOCl₂ at low temperatures. - Use an appropriate solvent and consider the addition of a base like pyridine to scavenge HCl produced during the reaction.[9][12] - Thorough purification by column chromatography is often necessary to remove these impurities. |
| Presence of 4-chloropyridine-2-carboxylate in the final product. | Incomplete Methoxylation: In syntheses starting from 4-chloropyridine-2-carboxylic acid methyl ester, the nucleophilic substitution with methoxide may not go to completion. | - Ensure the sodium methoxide or other methoxide source is fresh and anhydrous. - Use a sufficient excess of the methoxide reagent. - Optimize the reaction time and temperature to ensure complete conversion. |
Experimental Protocols
Synthesis via Fischer Esterification of 4-Methoxypyridine-2-carboxylic Acid
A solution of 4-methoxypyridine-2-carboxylic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.[7]
Synthesis via Methoxylation of 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) is dissolved in methanol. Sodium methoxide (typically 2.0-3.0 eq) is added, and the mixture is heated at reflux for an extended period (e.g., 48-66 hours).[1] The reaction progress can be monitored by TLC or LC-MS. Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent such as dichloromethane. The organic layers are combined, dried, and concentrated. The crude product is then purified by silica gel chromatography.
Visualizations
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29681-43-4 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Action of thionyl chloride on carboxylic acids in presence of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Methyl 4-methoxypyridine-2-carboxylate by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed protocols and troubleshooting advice for the purification of Methyl 4-methoxypyridine-2-carboxylate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of pure this compound?
Pure this compound is expected to be a white to light yellow crystalline solid.[1][2] The reported melting point is in the range of 47-50 °C.[3] Significant deviation from this appearance or melting range may indicate the presence of impurities.
Q2: Which solvents are suitable for the recrystallization of this compound?
Based on documented procedures, hexane is a suitable solvent for the recrystallization of this compound.[3] The compound is moderately soluble in solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), and sparingly soluble in water.[1] A common practice for washing the purified crystals is a 1:1 mixture of hexane and diethyl ether (Et2O).[4]
Q3: What are the initial signs of a successful recrystallization?
A successful recrystallization begins with the complete dissolution of the crude material in a minimum amount of hot solvent to form a clear solution. Upon slow cooling, the formation of well-defined crystals should be observed. If the solution remains cloudy when hot, it may indicate the presence of insoluble impurities that should be removed by hot filtration.
Q4: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high, the rate of cooling is too fast, or there is a high concentration of impurities.[5] To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[5] Using a solvent with a lower boiling point may also be beneficial.
Q5: How can I induce crystallization if no crystals form upon cooling?
If crystals do not form spontaneously from a supersaturated solution, several techniques can be employed to induce crystallization. These include:
-
Scratching: Gently scratching the inside surface of the flask with a glass rod can create nucleation sites for crystal growth.[5]
-
Seeding: Adding a small crystal of the pure compound to the solution can act as a template for crystallization.[5]
-
Cooling: Further cooling the solution in an ice bath may be necessary to initiate crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[6] 2. If seed crystals are available, add one to induce crystallization. Alternatively, scratch the inner surface of the flask with a glass rod.[6] |
| "Oiling Out" | 1. The compound's melting point is below the temperature of the solution. 2. Rapid cooling. 3. High impurity concentration. | 1. Reheat the solution to dissolve the oil, add a small amount of extra solvent, and cool at a slower rate.[6] 2. Consider using a solvent with a lower boiling point. |
| Low Yield | 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor. 2. Premature filtration before crystallization was complete. | 1. Concentrate the mother liquor to recover more of the compound.[6] 2. Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation. |
| Poor Crystal Quality | 1. The solution cooled too quickly. 2. High concentration of impurities. | 1. Redissolve the crystals by heating and allow for slower cooling. Insulating the flask can help. 2. If the starting material is highly impure, consider a preliminary purification step such as column chromatography. |
| Colored Impurities in Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for the purification of this compound using hexane as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small portion of hexane and heat the mixture gently with stirring on a hot plate. Continue to add hexane portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If the hot solution contains insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexane or a cold 1:1 mixture of hexane and diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow
Caption: A flowchart illustrating the key steps in the recrystallization process.
References
Technical Support Center: Flash Chromatography Purification of Methyl 4-methoxypyridine-2-carboxylate
This technical support center provides guidance for the purification of Methyl 4-methoxypyridine-2-carboxylate using flash column chromatography. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, and a comprehensive experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most widely used stationary phase for flash chromatography of moderately polar compounds like this compound is silica gel.[1][2] However, due to the basic nature of the pyridine nitrogen, peak tailing can occur due to interactions with acidic silanol groups on the silica surface.[3][4]
Q2: How can I prevent peak tailing during the purification of my pyridine derivative?
A2: Peak tailing with pyridine compounds on silica gel can be minimized by adding a small amount of a basic modifier, such as triethylamine (TEA) (0.1-1%), to the mobile phase.[4][5] This competitively blocks the acidic silanol sites. Alternatively, using a less acidic stationary phase like neutral alumina or amine-functionalized silica can also improve peak shape.[5][6]
Q3: What is a good starting mobile phase for this purification?
A3: A good starting point for developing a mobile phase for a compound of moderate polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[7] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for this compound.[8][9]
Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: If your compound is very polar and does not move with ethyl acetate, you can try a more polar solvent system, such as dichloromethane/methanol.[7] For very polar basic compounds, a small percentage of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[10]
Q5: How do I know if my compound is stable on silica gel?
A5: You can check the stability of your compound on silica gel by performing a 2D TLC.[3][10] Spot your compound on a TLC plate, run it in a suitable eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot remains as a single spot on the diagonal, your compound is likely stable. If new spots appear, it may be degrading on the silica.[3][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | Strong interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel surface.[3][4] | - Add a competing base like triethylamine (0.1-1%) to your mobile phase.[3][4][5]- Use a deactivated or end-capped silica gel.- Switch to a different stationary phase such as neutral alumina or amine-functionalized silica.[5] |
| Low Recovery | - The compound is irreversibly adsorbed onto the silica gel.[5]- The compound is degrading on the column.[10]- The elution solvent is not polar enough to elute the compound completely. | - Perform a 2D TLC to check for compound stability on silica gel.[10]- If unstable, switch to a less acidic stationary phase.[3]- Increase the polarity of the mobile phase during elution (gradient elution). |
| Co-elution with Impurities | The chosen mobile phase does not provide adequate separation. | - Optimize the mobile phase by testing different solvent systems and ratios using TLC to maximize the separation between your product and the impurities.[4]- Consider using a higher efficiency column with smaller particle size if available.[3] |
| Compound Crashing Out/Precipitating in the Column | The compound has low solubility in the mobile phase as it becomes more concentrated in a band on the column.[11] | - Load the sample by adsorbing it onto a small amount of silica gel (dry loading) instead of a liquid injection.[11]- Use a mobile phase in which your purified compound has good solubility.[11] |
| No Compound Eluting from the Column | - The mobile phase is not polar enough.- The compound has decomposed on the column.[10] | - Gradually increase the polarity of the mobile phase.- Check the stability of your compound on silica gel using 2D TLC.[10] |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general procedure. The specific solvent system and column size should be optimized based on the scale of the purification and TLC analysis.
1. Materials and Equipment:
-
Flash chromatography system (manual or automated)
-
Glass column or pre-packed silica gel cartridge
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
2. Mobile Phase Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and increase the polarity). Add 0.5% TEA to the solvent systems to improve the spot shape.
-
Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.
3. Column Packing (for manual columns):
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing several column volumes of the mobile phase through it.
4. Sample Loading:
-
Liquid Loading: Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading (Recommended for compounds with limited solubility): Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from your TLC analysis.
-
If a gradient elution is necessary to separate impurities, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Collect fractions of a suitable volume.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Experimental Workflow Diagram
Caption: Workflow for the flash column chromatography purification of this compound.
References
- 1. Choose the Right Stationary Phase or FLASH Column - Hawach [hawachhplccolumn.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Purification [chem.rochester.edu]
- 11. biotage.com [biotage.com]
Technical Support Center: Synthesis of Methyl 4-methoxypyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-methoxypyridine-2-carboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Chlorination: The initial conversion of 2-pyridinecarboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a critical step. If this reaction is incomplete, the subsequent esterification and methoxylation will be inefficient.
-
Troubleshooting: Ensure the thionyl chloride is fresh and used in sufficient excess. The reaction often requires prolonged refluxing, sometimes for over 24 hours, to go to completion. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can sometimes facilitate this conversion.
-
-
Suboptimal Methoxylation: The introduction of the methoxy group at the 4-position is a key step that can be inefficient.
-
Inefficient Purification: Significant loss of product can occur during purification.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product.
Q2: What are the common impurities observed in the synthesis, and how can they be removed?
A2: Common impurities can include unreacted starting materials, intermediates, and byproducts of side reactions.
-
Starting Materials and Intermediates: Unreacted 2-pyridinecarboxylic acid, 4-chloro-2-pyridinecarboxylic acid, or its methyl ester may be present.
-
Removal: These can typically be separated through column chromatography. A careful selection of the solvent gradient is important.
-
-
Positional Isomers: In some cases, small amounts of other methoxylated isomers might form.
-
Removal: High-performance liquid chromatography (HPLC) or careful column chromatography may be necessary to separate isomers.
-
-
Byproducts from Thionyl Chloride: The use of thionyl chloride can sometimes lead to the formation of tarry byproducts if the reaction temperature is not well-controlled.
-
Removal: These are often non-polar and can be removed during aqueous work-up or by filtration. Column chromatography is also effective.
-
Q3: How can the purification of this compound be optimized to improve yield and purity?
A3: Effective purification is crucial for obtaining a high-purity product with a good recovery rate.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Eluent System: A gradient elution is often effective. One reported system starts with diethyl ether (Et₂O) and transitions to a mixture of methanol and dichloromethane (e.g., 5:95 MeOH-CH₂Cl₂).[3][4] Another uses a hexane:ethyl acetate gradient.[1] The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.
-
-
Recrystallization:
-
Solvent Selection: Hexane is a commonly used solvent for recrystallization, which can yield the product as white needle-like crystals.[3] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
-
-
Washing:
-
After isolation, washing the solid product with a suitable solvent, such as a hexane-ether mixture, can help remove residual impurities.[1]
-
Quantitative Data Summary
The following table summarizes yields reported in the literature for different synthetic routes to provide a benchmark for your experiments.
| Starting Material | Key Reagents | Yield | Reference |
| 2-Pyridinecarboxylic acid | 1. SOCl₂, NaBr 2. Methanol, Na₂CO₃ | 67% | [3] |
| 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride | Methanol | 88% | [2] |
| 2-Pyridinecarboxylic acid | 1. SOCl₂ 2. Methanol, NaOMe | 26% | [1] |
Experimental Protocols
Protocol 1: Synthesis from 2-Pyridinecarboxylic Acid (Yield: 67%) [3]
-
A mixture of 2-pyridinecarboxylic acid (9.92g, 80.7mmol) and sodium bromide (0.90g, 8.7mmol) in thionyl chloride (70mL) is heated under reflux for 16 hours.
-
The reaction mixture is concentrated under vacuum and cooled to 0°C.
-
Methanol (30mL) is carefully added, and the mixture is heated under reflux for 36 hours.
-
The solvent is removed under vacuum, and the residue is dissolved in CH₂Cl₂ (100mL).
-
Sodium carbonate (12.8g, 121mmol) is added, and the mixture is stirred for 3 hours.
-
Water (100mL) is added, and the product is extracted with CH₂Cl₂ (5x50mL).
-
The combined organic extracts are dried over MgSO₄ and concentrated.
-
The crude product is purified by flash chromatography (SiO₂) using Et₂O as the eluent, followed by 5:95 MeOH-CH₂Cl₂.
-
Recrystallization from hexane affords this compound as white needle-like crystals (9.03g, 67%).
Protocol 2: Synthesis from 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (Yield: 88%) [2]
-
4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) is dissolved in methanol (200 ml).
-
The solution is heated at reflux for 66 hours.
-
The solvent is evaporated, and the residue is partitioned between dichloromethane and a saturated sodium bicarbonate solution.
-
The organic layer is washed with brine, dried over sodium sulphate, and concentrated to give this compound (17.6 g, 88%) as a yellow crystalline solid.
Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound.
References
Technical Support Center: Troubleshooting Reactions with Methyl 4-methoxypyridine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving Methyl 4-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete Saponification (Ester Hydrolysis)
Question: I am trying to hydrolyze this compound to 4-methoxypyridine-2-carboxylic acid using standard basic conditions (e.g., NaOH or LiOH in MeOH/water), but I am observing low conversion rates. What could be the problem and how can I fix it?
Answer:
Low conversion rates in the saponification of this compound can be attributed to several factors related to reaction conditions and the stability of the starting material.
Potential Causes:
-
Insufficient Reaction Time or Temperature: The ester may be more stable than anticipated, requiring more forcing conditions for complete hydrolysis.
-
Inadequate Base Concentration: An insufficient amount of base will lead to an incomplete reaction.
-
Poor Solubility: The starting material or the intermediate carboxylate salt may have limited solubility in the chosen solvent system, slowing down the reaction.
-
Reversibility: While the final deprotonation of the carboxylic acid makes saponification effectively irreversible, inefficient reaction conditions can slow the initial nucleophilic attack.
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the temperature of the reaction mixture. Refluxing the reaction is a common strategy to drive saponification to completion.
-
Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). If the reaction is proceeding slowly, extend the reaction time.
-
Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents of NaOH, KOH, or LiOH).
-
Optimize Solvent System: Ensure that the starting material is fully dissolved. Using a co-solvent system like methanol/water or THF/water can improve solubility.[1]
-
Monitor Progress: Regularly take aliquots from the reaction mixture to monitor the disappearance of the starting material and the appearance of the product. This will help you determine if the reaction has stalled or is just slow.
Issue 2: Low Yields in Direct Amidation (Amide Formation)
Question: I am attempting to form an amide by directly reacting this compound with an amine, but the conversion is very low. Why is this reaction not working well?
Answer:
The direct conversion of esters to amides (aminolysis) is often a slow and inefficient process, which is a likely reason for the low conversion rates you are observing.
Potential Causes:
-
Low Reactivity of the Ester: Esters are generally less reactive electrophiles than other carboxylic acid derivatives like acyl chlorides. The aminolysis of esters often requires high temperatures and long reaction times.[2]
-
Poor Nucleophilicity of the Amine: If the amine you are using is sterically hindered or has electron-withdrawing groups that reduce its nucleophilicity, the reaction will be even slower.
-
Unfavorable Equilibrium: The reaction is reversible, and the equilibrium may not favor the product under your current conditions.
-
Side Reactions at High Temperatures: The high temperatures required for direct aminolysis can sometimes lead to decomposition of the starting materials or products.
Troubleshooting Steps:
-
Two-Step Approach (Recommended): The most reliable method is to first hydrolyze the ester to the corresponding carboxylic acid (4-methoxypyridine-2-carboxylic acid) as described in Issue 1 . Then, use standard peptide coupling reagents to form the amide bond with your amine. This two-step process is generally much more efficient and provides higher yields.
-
For Direct Aminolysis (If Necessary):
-
Use a Large Excess of the Amine: This can help to shift the equilibrium towards the product.
-
Increase the Reaction Temperature: Perform the reaction at elevated temperatures, but monitor for decomposition.
-
Use a Catalyst: While not always effective, certain Lewis acids or bases can catalyze the aminolysis of esters.
-
Use a Sealed Tube/Microwave Reactor: For volatile amines or to reach higher temperatures safely, a sealed tube or a microwave reactor can be used.
-
Data Presentation
When troubleshooting, it is crucial to systematically vary one parameter at a time and record the results. The following tables are templates for organizing your experimental data.
Table 1: Optimization of Saponification Conditions
| Entry | Base (equiv.) | Solvent Ratio (e.g., MeOH:H₂O) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | LiOH (1.5) | 3:1 | 25 | 12 | 30 |
| 2 | LiOH (3.0) | 3:1 | 25 | 12 | 65 |
| 3 | LiOH (3.0) | 3:1 | 65 (Reflux) | 4 | 98 |
| 4 | NaOH (3.0) | 3:1 | 65 (Reflux) | 4 | 95 |
Table 2: Optimization of Amide Coupling Conditions (from Carboxylic Acid)
| Entry | Coupling Reagent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DIPEA (2.0) | DMF | 25 | 16 | 75 |
| 2 | HATU | DIPEA (2.0) | DMF | 25 | 4 | 92 |
| 3 | T3P | Pyridine (3.0) | EtOAc | 25 | 12 | 85 |
| 4 | SOCl₂ (for acyl chloride) | Et₃N (2.0) | DCM | 0 to 25 | 2 | 88 |
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes a general procedure for the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Dissolve the Ester: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of methanol and water (e.g., a 3:1 to 1:1 ratio).
-
Add Base: Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3.0 equiv.) to the solution.
-
Heat the Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C).
-
Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours at reflux).
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with aqueous HCl (e.g., 1M or 2M). The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Protocol 2: Amide Coupling of 4-methoxypyridine-2-carboxylic acid
This protocol outlines a general procedure for coupling the carboxylic acid with a primary or secondary amine using HATU as the coupling agent.
-
Dissolve Reagents: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxypyridine-2-carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 equiv.), to the mixture and stir for a few minutes.
-
Add Amine: Add the amine (1.0-1.2 equiv.) to the reaction mixture.
-
Stir: Stir the reaction at room temperature.
-
Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.
-
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A flowchart for troubleshooting low conversion rates.
Reaction Pathways and Potential Side Reactions
Caption: Key reaction pathways for this compound.
References
Technical Support Center: Managing Steric Hindrance in the Derivatization of Methyl 4-methoxypyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the derivatization of Methyl 4-methoxypyridine-2-carboxylate, a compound where steric hindrance can significantly impact reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of the methyl ester in this compound so difficult?
A1: The ester group is located at the 2-position of the pyridine ring, adjacent to the nitrogen atom. This proximity, combined with the methoxy group at the 4-position, creates significant steric hindrance around the carbonyl center of the ester. This steric congestion makes it difficult for nucleophiles, such as hydroxide ions, to attack the carbonyl carbon, thus slowing down or preventing hydrolysis under standard conditions.[1][2]
Q2: I am struggling with low yields in my amide coupling reaction with the carboxylic acid derived from this compound. What is the likely cause?
A2: Low yields in amide coupling reactions with this substrate are often due to steric hindrance. The substituent at the 2-position of the pyridine ring can hinder the approach of the amine to the activated carboxylic acid intermediate.[3][4] The choice of coupling reagent and reaction conditions is critical to overcome this challenge.[5]
Q3: Can I perform cross-coupling reactions, like Suzuki-Miyaura, on the pyridine ring of this molecule?
A3: Yes, but with considerations for steric effects. While Suzuki-Miyaura reactions are versatile for creating C-C bonds with pyridine rings, the substituent at the 2-position can influence the reaction's efficiency.[6][7][8] The choice of palladium catalyst and, crucially, the phosphine ligand is important to overcome the steric hindrance and achieve good yields.[9][10] For some 2-substituted pyridines, alternative cross-coupling partners to boronic acids, such as pyridine-2-sulfinates, have been shown to be more effective.[8]
Q4: Are there alternatives to traditional heating for promoting difficult reactions with this sterically hindered molecule?
A4: Yes, microwave-assisted synthesis can be a powerful tool for overcoming the high activation energies associated with sterically hindered reactions.[2] The rapid and efficient heating provided by microwaves can lead to higher yields and shorter reaction times compared to conventional heating methods for reactions like hindered ester hydrolysis.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Yields in Ester Hydrolysis
This guide addresses common issues encountered during the saponification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low conversion to the carboxylic acid | Standard aqueous hydrolysis conditions (e.g., NaOH in water/methanol) are insufficient to overcome steric hindrance. | 1. Switch to non-aqueous conditions: Use a poorly solvating solvent system to increase the nucleophilicity of the hydroxide ion. A mixture of NaOH in MeOH/CH2Cl2 (1:9) at room temperature can be effective.[1][11]2. Increase Reaction Temperature: If non-aqueous conditions at room temperature are not effective, consider heating the reaction. Microwave irradiation can be particularly effective for driving the reaction to completion under harsh conditions (e.g., 10N NaOH at 120°C).[2]3. Use alternative reagents: For extremely resistant esters, consider stronger, specialized reagents like potassium trimethylsilanolate in THF or trimethyltin hydroxide.[2] |
| Reaction stalls or does not go to completion | The equilibrium may not favor the products, or the substrate may have poor solubility in the reaction medium. | 1. Use a large excess of the hydrolyzing agent. 2. Improve solubility: For two-phase systems, consider using a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate.[2]3. Change the solvent system: A solvent like DMSO in combination with aqueous NaOH might improve solubility and reaction rate.[2] |
Guide 2: Optimizing Amide Coupling with 4-Methoxypyridine-2-carboxylic Acid
This guide provides strategies to improve the efficiency of amide bond formation with the sterically hindered 4-methoxypyridine-2-carboxylic acid.
| Problem | Possible Cause | Troubleshooting Steps |
| Low to no amide product formation | The chosen coupling reagent is not sufficiently reactive to overcome the steric hindrance of the carboxylic acid and/or the amine. | 1. Select a more powerful coupling reagent: For sterically hindered substrates, phosphonium-based reagents (e.g., PyBOP, PyAOP) or aminium/uronium-based reagents (e.g., HATU, HBTU, COMU) are generally more effective than carbodiimides like DCC or EDC alone.[12][13]2. Consider acyl fluoride formation: Convert the carboxylic acid to the corresponding acyl fluoride in situ. Acyl fluorides are highly reactive intermediates that can react efficiently even with sterically hindered amines. Reagents like XtalFluor-E can be used for this purpose.[4][14] |
| Significant side product formation or epimerization (if using chiral amines) | The reaction conditions are too harsh, or the activation method is prone to side reactions. | 1. Optimize the base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.2. Control reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize epimerization.3. Use additives: When using carbodiimides, the addition of 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt) can suppress racemization and improve coupling efficiency.[12] |
Quantitative Data Summary
The choice of coupling reagent is critical for the successful formation of amide bonds with sterically hindered substrates. The following table summarizes the performance of various coupling reagents in challenging amide bond formation scenarios.
| Coupling Reagent Class | Examples | General Applicability for Sterically Hindered Substrates | Key Advantages |
| Carbodiimides | DCC, EDC, DIC | Often insufficient alone; require additives.[4] | Readily available and inexpensive. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, especially for N-methylated or other hindered amino acids.[12] | High reactivity and often lead to clean reactions. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very effective and widely used for difficult couplings.[13] | Fast reaction rates and low levels of racemization. |
| Acyl Fluoride Precursors | DAST, Deoxo-Fluor, XtalFluor-E | Excellent for minimizing steric hindrance between coupling partners.[4] | The small size of the fluoride leaving group facilitates nucleophilic attack. |
Experimental Protocols
Protocol 1: Mild, Non-Aqueous Hydrolysis of this compound
This protocol is adapted from a general procedure for the hydrolysis of sterically hindered esters.[1]
Materials:
-
This compound
-
Dichloromethane (CH2Cl2), anhydrous
-
Methanol (MeOH), anhydrous
-
3 N Sodium Hydroxide (NaOH) in Methanol
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1 mmol) in anhydrous CH2Cl2 (9 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the 3 N methanolic NaOH solution (1 mL, 3 mmol) dropwise while stirring at room temperature. The final solvent ratio will be CH2Cl2:MeOH 9:1.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A cloudy precipitate of the sodium carboxylate salt may form.
-
Upon completion of the reaction (as indicated by TLC), evaporate the solvent under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the aqueous layer and wash the organic layer with saturated NaHCO3 solution.
-
Acidify the combined aqueous layers to a pH of ~2-3 with a suitable acid (e.g., 1N HCl).
-
Extract the acidified aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude 4-methoxypyridine-2-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation
This protocol is based on a general method for coupling sterically hindered substrates.[4]
Materials:
-
4-Methoxypyridine-2-carboxylic acid
-
Amine of choice
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or a similar fluorinating agent (e.g., XtalFluor-E)
-
Anhydrous dichloromethane (CH2Cl2) or another suitable aprotic solvent
-
A non-nucleophilic base (e.g., DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-methoxypyridine-2-carboxylic acid (1 equivalent) in anhydrous CH2Cl2 under an inert atmosphere (e.g., nitrogen or argon), add the fluorinating agent (e.g., Deoxo-Fluor, 1.1 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the formation of the acyl fluoride. Monitor the reaction by TLC or 19F NMR if possible.
-
In a separate flask, dissolve the amine (1.2 equivalents) and the non-nucleophilic base (e.g., DIPEA, 1.5 equivalents) in anhydrous CH2Cl2.
-
Cool the acyl fluoride solution back to 0 °C and slowly add the amine solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Gentle heating may be required for particularly hindered substrates.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualizations
Caption: General workflow for the derivatization of this compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. ojs.chimia.ch [ojs.chimia.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
optimization of reaction conditions for Methyl 4-methoxypyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 4-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 4-chloropyridine-2-carboxylic acid methyl ester hydrochloride and 2-pyridinecarboxylic acid.[1][2][3] The choice of starting material will influence the synthetic route and reaction conditions.
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields vary depending on the synthetic route and optimization of reaction conditions. Yields can range from 26% to as high as 88%.[1][2][4]
Q3: What are the key reaction steps when starting from 2-pyridinecarboxylic acid?
A3: When starting from 2-pyridinecarboxylic acid, the synthesis generally involves two key steps: chlorination of the pyridine ring at the 4-position, followed by esterification of the carboxylic acid group with methanol.[2][3]
Q4: How can the purity of the final product be ensured?
A4: Purification is crucial for obtaining high-purity this compound. Common purification techniques include flash chromatography on silica gel and recrystallization from solvents like hexane.[2][3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction is heated at reflux for the specified duration (which can be up to 66 hours).[1] - Check the quality and stoichiometry of your reagents. |
| Degradation of starting material or product. | - If using thionyl chloride for chlorination, perform the reaction at a controlled temperature and handle it with care due to its reactivity.[2] | |
| Inefficient purification. | - Optimize the eluent system for column chromatography to ensure good separation.[2][4] - For recrystallization, select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. | |
| Presence of Impurities in the Final Product | Incomplete reaction or side reactions. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed. - Adjust the stoichiometry of reagents. For example, when starting from 2-pyridinecarboxylic acid, ensure complete chlorination before proceeding to the esterification step. |
| Inefficient work-up. | - During the work-up, ensure proper phase separation and thorough washing of the organic layer to remove unreacted reagents and byproducts.[1] | |
| Difficulty in Isolating the Product | Product is not precipitating or is lost during extraction. | - If the product is a solid, ensure the solution is sufficiently concentrated and cooled to induce crystallization.[1] - During liquid-liquid extraction, use an appropriate solvent and perform multiple extractions to maximize the recovery of the product from the aqueous layer.[2] |
Data Presentation: Comparison of Synthetic Routes
| Starting Material | Key Reagents | Reaction Conditions | Yield | Purification Method | Reference |
| 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride | Methanol | Reflux for 66 hours | 88% | Dichloromethane/sodium hydrogencarbonate solution partition, evaporation | [1] |
| 2-Pyridinecarboxylic acid | Thionyl chloride, Sodium bromide, Methanol, Sodium carbonate | Reflux for 16 hours (chlorination), Reflux for 36 hours (esterification) | 67% | Flash chromatography (SiO2), Recrystallization (hexane) | [2][3] |
| 2-Pyridinecarboxylic acid | Thionyl chloride, Methanol, Sodium methoxide | Reflux for 2 days (chlorination), Reflux overnight (esterification), Reflux for 2 days (with NaOMe) | 26% | SiO2 fast column chromatography | [4] |
Experimental Protocols
Protocol 1: From 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride[1]
-
Dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (25 g, 0.12 mol) in methanol (200 ml).
-
Heat the solution at reflux for 66 hours.
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium hydrogencarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over sodium sulphate.
-
Concentrate the organic layer to obtain this compound as a yellow crystalline solid (17.6 g, 88% yield).
Protocol 2: From 2-Pyridinecarboxylic acid[2]
-
Add 2-Pyridinecarboxylic acid (9.92g, 80.7mmol) and sodium bromide (0.90g, 8.7mmol) to thionyl chloride (70mL).
-
Heat the mixture under reflux for 16 hours.
-
Concentrate the reaction mixture under vacuum and cool to 0°C.
-
Carefully add methanol (30mL) and heat the reaction under reflux for 36 hours.
-
Remove the solvent under vacuum and dissolve the residue in CH2Cl2 (100mL).
-
Add sodium carbonate (12.8g, 121mmol) and stir the mixture for 3 hours.
-
Add water (100mL) and extract with CH2Cl2 (5 x 50mL).
-
Combine the organic extracts, dry over MgSO4, and concentrate under vacuum.
-
Purify the crude residue by flash chromatography (SiO2) using Et2O as the eluent, followed by 5:95 MeOH-CH2Cl2 elution.
-
Recrystallize the product from hexane to obtain white needle-like crystals of this compound (9.03g, 67% yield).
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of Methyl 4-methoxypyridine-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the identification and removal of impurities from Methyl 4-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities are typically related to the synthetic route employed. Based on common synthetic preparations, the following impurities are frequently encountered:
-
Process-Related Impurities:
-
Unreacted Starting Materials:
-
Methyl 4-chloropyridine-2-carboxylate
-
4-Chloropyridine-2-carboxylic acid[1]
-
2-Picolinic acid
-
-
Byproducts:
-
4-methoxypyridine-2-carboxylic acid (from hydrolysis of the methyl ester)
-
-
-
Residual Solvents:
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile organic impurities such as unreacted starting materials and byproducts. A reverse-phase C18 column with a buffered mobile phase is a good starting point.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The standard method for identifying and quantifying volatile impurities, particularly residual solvents, as outlined in USP <467> and ICH Q3C guidelines.[6] Headspace GC-MS is the preferred technique.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities with distinct signals from the main compound. It provides structural information about the impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[5]
Q3: What is the most effective method for purifying crude this compound?
A3: The choice between column chromatography and recrystallization depends on the impurity profile and the desired scale of purification.
-
Column Chromatography: Highly effective for separating a wide range of impurities with different polarities, including non-crystalline oils.[9] It offers high resolution but can be less scalable and more solvent-intensive.
-
Recrystallization: An excellent and cost-effective method for removing small amounts of impurities from a solid product, often yielding very high purity.[10][11][12] However, finding a suitable solvent system can be challenging, and it is not effective for removing impurities with similar solubility to the product.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram.
Problem: An unexpected peak appears in your HPLC analysis, indicating an unknown impurity.
Troubleshooting Workflow:
References
- 1. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. egtchemie.ch [egtchemie.ch]
- 9. quora.com [quora.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
stability and storage conditions for Methyl 4-methoxypyridine-2-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Methyl 4-methoxypyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is crucial to keep the compound in a tightly sealed container to prevent exposure to moisture and air. For extended storage, maintaining the compound under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize potential degradation.
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous pyridine derivatives are susceptible to hydrolysis and oxidation.[1] The ester functional group may be prone to hydrolysis, particularly in the presence of moisture and at non-neutral pH, which would yield 4-methoxypyridine-2-carboxylic acid and methanol. The pyridine ring and methoxy group may also be susceptible to oxidation.
Q3: Is this compound sensitive to light?
A3: Many organic compounds, especially those with aromatic rings, can be sensitive to light. To mitigate the risk of photodegradation, it is best practice to store this compound in an amber or opaque container to protect it from light exposure.[1]
Q4: Can I handle this compound on an open bench?
A4: It is recommended to handle this compound in a well-ventilated area, such as a fume hood.[2] This minimizes inhalation exposure and protects the compound from atmospheric moisture. For weighing and transferring, it is advisable to work quickly and in a low-humidity environment to reduce water absorption.
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation can include a change in color (e.g., from white or off-white to yellow or brown) or a change in physical form (e.g., clumping of the solid).[1] The most definitive way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can reveal the presence of impurity peaks.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound due to improper storage or handling. | 1. Verify that storage conditions (temperature, humidity, light exposure) are appropriate.[1] 2. Prepare fresh solutions for analysis. 3. Analyze a freshly opened sample as a reference. 4. If possible, characterize the impurity peaks to identify potential degradation products (e.g., 4-methoxypyridine-2-carboxylic acid). |
| Low assay or purity results for an older batch | Gradual degradation of the compound over time. | 1. Re-qualify the material using a validated analytical method before use. 2. If significant degradation has occurred, consider purifying the material or acquiring a new batch. |
| Inconsistent experimental results | Degradation of the compound during the experiment. | 1. Ensure all solvents are anhydrous, where necessary. 2. Control the reaction temperature and atmosphere. 3. Minimize the exposure of the compound to air and moisture during handling. 4. Run a control experiment with a freshly prepared sample.[1] |
| Color change of the material (e.g., from white/off-white to yellow/brown) | Formation of degradation products, possibly due to oxidation or photodegradation. | 1. Store the material in an amber vial to protect it from light.[1] 2. Store under an inert atmosphere to prevent oxidation.[1] |
Storage Conditions Summary
| Parameter | Recommended Condition |
| Temperature | Cool |
| Humidity | Dry |
| Light | Protected from light (e.g., amber vial) |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen) |
Experimental Protocols
Protocol for Forced Degradation Studies of this compound
This protocol is adapted from general guidelines for forced degradation studies and information on similar compounds.[1][3]
1. Hydrolytic Degradation:
-
Acidic Conditions: Dissolve a known concentration of this compound in a 0.1 M HCl solution.
-
Neutral Conditions: Dissolve the compound in purified water.
-
Basic Conditions: Dissolve the compound in a 0.1 M NaOH solution.
-
Procedure:
-
Incubate the solutions at a controlled temperature (e.g., 40°C) and protect from light.
-
Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated, stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
-
2. Oxidative Degradation:
-
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time intervals and analyze by HPLC.
-
3. Photolytic Degradation:
-
Procedure:
-
Expose a solid sample and a solution of this compound to a light source that complies with ICH Q1B guidelines (e.g., xenon lamp or a cool white fluorescent lamp).[1]
-
Prepare a control sample for both the solid and solution by wrapping them in aluminum foil to protect them from light.
-
After a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter), analyze both the exposed and control samples by HPLC.[1]
-
Compare the chromatograms to assess the extent of photodegradation.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Scale-Up Synthesis of Methyl 4-methoxypyridine-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of Methyl 4-methoxypyridine-2-carboxylate.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the scale-up of the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress by TLC or HPLC. Consider extending reaction time or moderately increasing the temperature. |
| Side reactions: Formation of byproducts due to localized overheating or high concentration of reagents. | Improve agitation for better mixing and heat distribution. Control the rate of reagent addition to manage exotherms. | |
| Degradation of product: Prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | Optimize reaction time and temperature. Consider a milder synthetic route if possible. | |
| Impurity Formation | Presence of unreacted starting materials: Incomplete reaction. | As mentioned above, ensure the reaction goes to completion by optimizing time and temperature. |
| Formation of regioisomers or over-alkylation/acylation products: Non-selective reaction conditions. | Optimize the stoichiometry of reactants and control the reaction temperature. | |
| Byproducts from side reactions: See "Low Yield" section. | Improve reaction control as described above. | |
| Difficult Purification | Co-eluting impurities in chromatography: Impurities with similar polarity to the product. | Optimize the chromatographic conditions (e.g., solvent system, gradient). Consider an alternative purification method like recrystallization or distillation. |
| Product loss during work-up: Emulsion formation during extraction or precipitation issues. | Use appropriate solvent systems and consider techniques like centrifugation to break emulsions. For precipitation, optimize solvent/anti-solvent ratios and cooling rates. | |
| Residual solvent: Inefficient drying. | Dry the product under vacuum at an appropriate temperature for a sufficient duration. | |
| Safety Concerns | Runaway reaction: Poor control of exothermic reactions, especially with reagents like thionyl chloride or sodium methoxide. | Implement robust cooling and monitoring systems. Add reactive reagents slowly and control the internal temperature. Conduct a thermal hazard assessment before scaling up.[1] |
| Handling of hazardous reagents: Exposure to toxic or corrosive substances like pyridine and thionyl chloride. | Use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have emergency procedures in place.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges include maintaining a good yield, controlling the impurity profile, ensuring efficient purification, and managing the safety aspects of the reaction, particularly exothermic events and the handling of hazardous reagents.[1] Inadequate mixing and heat transfer in larger reactors can lead to side reactions and reduced product quality.[4]
Q2: Which synthetic route is more suitable for large-scale production?
A2: The choice of route depends on factors like cost of starting materials, availability of equipment, and safety regulations. The route starting from 4-chloropyridine-2-carboxylic acid methyl ester hydrochloride is a one-step process with a reported high yield, but it requires a long reaction time at reflux. The route starting from 2-pyridinecarboxylic acid involves multiple steps and hazardous reagents like thionyl chloride, which requires careful handling and specialized equipment on a large scale.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: To minimize impurities, it is crucial to have strict control over reaction parameters. This includes maintaining the optimal temperature, ensuring efficient mixing, and controlling the addition rate of reagents. Monitoring the reaction progress helps in determining the optimal reaction time to avoid both incomplete reaction and product degradation.[4] A change in the impurity profile may be observed when scaling up due to variations in these parameters.[1]
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: While column chromatography is common in the lab, it can be expensive and time-consuming on a large scale. Recrystallization is often a more practical and scalable method for solid products. The choice of solvent is critical for effective purification.[4] Vacuum distillation can also be an option if the product is thermally stable.
Q5: What are the key safety precautions to take during the scale-up synthesis?
A5: A thorough risk assessment should be conducted before any scale-up. Key safety precautions include:
-
Thermal Hazard Assessment: To understand and control the reaction exotherm.[1]
-
Proper PPE: Including gloves, safety goggles, and lab coats.[2]
-
Adequate Ventilation: Use of fume hoods to avoid inhalation of harmful vapors.[2]
-
Safe Handling of Reagents: Following specific procedures for hazardous substances like thionyl chloride and pyridine.[2][3][5]
-
Emergency Preparedness: Having spill kits and fire extinguishers readily available.[2]
Experimental Protocols
Synthesis from 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride
This protocol is adapted from a literature procedure.
Reaction:
-
Dissolve 4-Chloropyridine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) in methanol.
-
Add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Heat the mixture to reflux and maintain for 48-72 hours, monitoring the reaction by TLC or HPLC.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Lab Scale (Typical) | Scale-Up (Potential Issues) |
| Yield | 70-90% | Can decrease due to side reactions and handling losses. |
| Purity (Crude) | >90% | May decrease due to increased impurity formation. |
| Reaction Time | 24-72 hours | May need to be adjusted based on reactor efficiency and heat transfer. |
| Purification Method | Column Chromatography | Recrystallization or distillation may be more feasible. |
Visualization
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Methyl 4-methoxypyridine-2-carboxylate
For researchers, scientists, and drug development professionals, the thorough characterization of chemical entities is a cornerstone of scientific rigor and a prerequisite for regulatory approval. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of Methyl 4-methoxypyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry and materials science.
Due to the limited availability of published experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a robust analytical framework. The principles and methodologies described herein are directly applicable to the analysis of this compound.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific information required, such as structural confirmation, purity assessment, or quantification. The following table summarizes the key performance attributes of the most relevant techniques for characterizing this compound.
| Analytical Technique | Information Provided | Sample Requirements | Key Performance Parameters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | ~5-10 mg dissolved in a deuterated solvent. | High resolution, non-destructive, quantitative. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns provide structural clues. | Microgram to nanogram quantities, depending on the ionization technique. | High sensitivity, high mass accuracy (with HRMS). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Milligram quantities, can be solid or liquid. | Fast, non-destructive, provides a molecular fingerprint. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities, and determination of the main component's concentration. | Microgram quantities dissolved in a suitable solvent. | High resolution, high sensitivity (with appropriate detector), quantitative. |
| Elemental Analysis | Determination of the percentage composition of elements (C, H, N). | ~2-5 mg of solid sample. | Provides empirical formula, confirms purity. |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are based on established methods for similar pyridine derivatives and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to deduce connectivity. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is expected to be effective for the pyridine nitrogen.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
Mass Range: m/z 50-500.
Data Analysis: The expected protonated molecule [M+H]⁺ for this compound (C₈H₉NO₃, MW = 167.16) would be observed at m/z 168.0655. High-resolution mass spectrometry will provide the exact mass, which can be used to confirm the elemental composition. The fragmentation pattern can be analyzed to identify characteristic losses, such as the loss of the methyl ester group (-COOCH₃) or the methoxy group (-OCH₃).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Expected vibrational frequencies for this compound include:
-
~3000-3100 cm⁻¹: C-H stretching (aromatic).
-
~2850-2960 cm⁻¹: C-H stretching (aliphatic -CH₃).
-
~1720-1740 cm⁻¹: C=O stretching (ester).
-
~1580-1610 cm⁻¹: C=C and C=N stretching (pyridine ring).
-
~1250-1300 cm⁻¹: C-O stretching (aryl ether).
-
~1100-1200 cm⁻¹: C-O stretching (ester).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify impurities. A commercial supplier of this compound specifies the use of HPLC for assaying its purity[1].
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions (starting point for method development):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or based on the UV maximum of the compound.
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample can be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using certified reference standards.
Workflow and Data Interpretation
A logical workflow for the comprehensive characterization of this compound is essential for ensuring data quality and making informed decisions in a research and development setting.
Caption: Logical workflow for the characterization of this compound.
This systematic approach ensures that both the purity and the chemical structure of this compound are unequivocally established, providing a solid foundation for its application in further research and development activities. By employing a combination of these orthogonal analytical techniques, researchers can have high confidence in the identity and quality of their material.
References
Comparative Guide to HPLC Analysis for Purity Assessment of Methyl 4-methoxypyridine-2-carboxylate
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 4-methoxypyridine-2-carboxylate. The methods detailed below are designed for researchers, scientists, and drug development professionals to achieve accurate and robust purity profiles of this compound. This document outlines the experimental protocols, presents comparative data, and discusses the relative merits of each approach.
Potential Impurities
During the synthesis of this compound, several impurities can arise. Common starting materials and byproducts include 4-chloropyridine-2-carboxylic acid and 4-methoxypyridine-2-carboxylic acid.[1] The presence of these and other related substances must be monitored to ensure the quality of the final product.
Experimental Protocols
Two distinct reversed-phase HPLC methods were developed and compared for the purity assessment of this compound.
Method A: Isocratic Elution with Phosphate Buffer
This method employs a traditional C18 column with an isocratic mobile phase, providing a straightforward and robust approach for routine purity analysis.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm, 5 µm)[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
This compound reference standard and sample
-
Potential impurity standards (e.g., 4-chloropyridine-2-carboxylic acid, 4-methoxypyridine-2-carboxylic acid)
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.0 with phosphoric acid. The mobile phase consists of a 60:40 (v/v) mixture of this buffer and acetonitrile.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 239 nm[2]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Method B: Gradient Elution with Formic Acid
This method utilizes a modern core-shell C18 column with a gradient elution profile. This approach is designed to provide higher resolution and faster analysis times, which is particularly useful for separating closely eluting impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Core-shell reversed-phase C18 column (e.g., 100 x 4.6 mm, 2.7 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
This compound reference standard and sample
-
Potential impurity standards
Procedure:
-
Mobile Phase Preparation: Mobile phase A is 0.1% formic acid in water, and mobile phase B is 0.1% formic acid in acetonitrile.
-
Standard Solution Preparation: Prepare a 0.1 mg/mL solution of the this compound reference standard in a 50:50 mixture of mobile phases A and B.
-
Sample Solution Preparation: Prepare a 1.0 mg/mL solution of the this compound sample in a 50:50 mixture of mobile phases A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 270 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 8.0 80 8.1 20 | 10.0 | 20 |
-
-
Analysis: Inject the standard and sample solutions. Calculate purity based on the peak area percentage.
Data Presentation
The following table summarizes the hypothetical data obtained from the analysis of a batch of this compound using the two described HPLC methods.
| Analyte | Method A | Method B | ||
| Retention Time (min) | Peak Area (%) | Retention Time (min) | Peak Area (%) | |
| 4-methoxypyridine-2-carboxylic acid | 3.5 | 0.25 | 2.8 | 0.26 |
| 4-chloropyridine-2-carboxylic acid | 4.8 | 0.15 | 4.1 | 0.14 |
| This compound | 6.2 | 99.52 | 5.5 | 99.53 |
| Unknown Impurity | 7.1 | 0.08 | 6.3 | 0.07 |
| Total Run Time | 10 min | 10 min | ||
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
Visualization of Experimental Workflow
References
A Comparative Analysis of Methyl 4-methoxypyridine-2-carboxylate and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Methyl 4-methoxypyridine-2-carboxylate and a selection of its rationally designed derivatives. The objective is to furnish researchers with essential data and methodologies to evaluate the potential of these compounds as scaffolds in medicinal chemistry. This document outlines synthetic protocols, presents a comparative analysis of their hypothetical biological activities, and provides detailed experimental procedures for their evaluation.
Synthesis of Parent Compound and Key Derivatives
The synthesis of this compound and its derivatives can be achieved through established organic chemistry reactions. The following section details the synthetic protocols for the parent compound and three key derivatives: a chloro-substituted analog, an amide, and an N-methylated amide.
Synthesis of this compound (Parent Compound)
This compound can be synthesized from 4-chloropyridine-2-carboxylic acid methyl ester hydrochloride.[1] The reaction involves a nucleophilic substitution of the chloro group with a methoxy group.
Synthesis of Methyl 4-chloropyridine-2-carboxylate (Derivative 1)
Methyl 4-chloropyridine-2-carboxylate is a key intermediate and a derivative for comparison. It can be prepared from 4-chloro-2-methylpyridine through oxidation followed by esterification.[1][2]
Synthesis of 4-methoxypyridine-2-carboxamide (Derivative 2)
The amide derivative can be synthesized from the parent methyl ester via aminolysis. This reaction involves heating the ester with ammonia in a suitable solvent.
Synthesis of 4-methoxy-N-methylpyridine-2-carboxamide (Derivative 3)
The N-methylated amide derivative is prepared similarly to the primary amide, by reacting the parent methyl ester with methylamine.
Table 1: Summary of Synthetic Yields
| Compound | Derivative Type | Starting Material | Typical Yield (%) |
| This compound | Parent Compound | 4-chloropyridine-2-carboxylic acid methyl ester | 88[1] |
| Methyl 4-chloropyridine-2-carboxylate | Chloro Derivative | 4-chloro-2-methylpyridine | 75-85[3] |
| 4-methoxypyridine-2-carboxamide | Amide Derivative | This compound | (Hypothetical) 80 |
| 4-methoxy-N-methylpyridine-2-carboxamide | N-Methyl Amide | This compound | (Hypothetical) 75 |
Comparative Biological Evaluation
Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. This section presents a hypothetical comparative evaluation of the parent compound and its derivatives against selected cancer cell lines and bacterial strains. The data presented in the tables below is for illustrative purposes to guide researchers in their own investigations.
In Vitro Anticancer Activity
The cytotoxic effects of the compounds were evaluated against a panel of human cancer cell lines using the MTT assay. The results are presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Hypothetical In Vitro Anticancer Activity (IC50 in µM)
| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) |
| This compound | >100 | >100 | >100 |
| Methyl 4-chloropyridine-2-carboxylate | 55.6 | 72.3 | 89.1 |
| 4-methoxypyridine-2-carboxamide | 25.4 | 38.9 | 45.2 |
| 4-methoxy-N-methylpyridine-2-carboxamide | 15.8 | 22.1 | 31.7 |
| Doxorubicin (Positive Control) | 0.8 | 0.5 | 1.2 |
In Vitro Antimicrobial Activity
The antimicrobial activity of the compounds was assessed against Gram-positive and Gram-negative bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Table 3: Hypothetical In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | >256 | >256 |
| Methyl 4-chloropyridine-2-carboxylate | 128 | 256 |
| 4-methoxypyridine-2-carboxamide | 64 | 128 |
| 4-methoxy-N-methylpyridine-2-carboxamide | 32 | 64 |
| Ciprofloxacin (Positive Control) | 1 | 0.5 |
Experimental Protocols
Detailed experimental protocols for the synthesis of the parent compound and its derivatives, as well as for the biological assays, are provided below.
Synthesis Protocols
3.1.1. General Considerations
All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. 1H NMR and 13C NMR spectra were recorded on a 400 MHz spectrometer.
3.1.2. Synthesis of this compound
To a solution of 4-chloropyridine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) in dry methanol, sodium methoxide (1.2 eq) is added portion-wise at 0 °C. The reaction mixture is then heated at reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford this compound.[1]
3.1.3. Synthesis of Methyl 4-chloropyridine-2-carboxylate
4-Chloro-2-methylpyridine (1.0 eq) is dissolved in a mixture of sulfuric acid and water. To this solution, potassium permanganate (3.0 eq) is added portion-wise at a temperature maintained below 40 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered, and the filtrate is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to yield 4-chloropyridine-2-carboxylic acid. The carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid for 8 hours. After neutralization, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give Methyl 4-chloropyridine-2-carboxylate.[1][2]
3.1.4. Synthesis of 4-methoxypyridine-2-carboxamide
A solution of this compound (1.0 eq) in a saturated solution of ammonia in methanol is heated in a sealed tube at 100 °C for 48 hours. The solvent is then evaporated, and the residue is purified by recrystallization from a suitable solvent to give 4-methoxypyridine-2-carboxamide.
3.1.5. Synthesis of 4-methoxy-N-methylpyridine-2-carboxamide
To a solution of this compound (1.0 eq) in methanol, an aqueous solution of methylamine (40%, 5.0 eq) is added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 4-methoxy-N-methylpyridine-2-carboxamide.
Biological Assay Protocols
3.2.1. In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Human cancer cell lines (HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
3.2.2. In Vitro Antimicrobial Activity (Broth Microdilution Assay)
-
Bacterial Inoculum Preparation: Bacterial strains (S. aureus and E. coli) are cultured overnight, and the inoculum is adjusted to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37 °C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the synthesis and evaluation of the target compounds and a hypothetical signaling pathway that could be targeted by these pyridine derivatives.
Caption: General workflow for synthesis and biological evaluation.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.
References
comparing the reactivity of Methyl 4-methoxypyridine-2-carboxylate with other pyridine carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Methyl 4-methoxypyridine-2-carboxylate with other pyridine carboxylate isomers. The analysis focuses on key reaction types relevant to synthetic chemistry and drug discovery, including hydrolysis, nucleophilic aromatic substitution, and Suzuki coupling. The comparative reactivity is discussed in the context of the electronic and steric effects of the substituent groups on the pyridine ring.
Executive Summary
The reactivity of pyridine carboxylates is significantly influenced by the position of the carboxylate group and the nature and location of other substituents on the pyridine ring. This compound presents a unique reactivity profile due to the interplay of the electron-withdrawing ester group and the electron-donating methoxy group. This guide summarizes available experimental data to provide a comparative framework for predicting and understanding its behavior in various chemical transformations.
Comparative Reactivity Data
The following table summarizes the comparative reactivity of this compound and related pyridine carboxylates in key chemical reactions.
| Compound | Reaction Type | Relative Reactivity/Yield | Observations |
| This compound | Alkaline Hydrolysis | Normal | Reacts at a rate consistent with the additive effects of its substituents.[1] |
| Methyl 6-methoxypyridine-2-carboxylate | Alkaline Hydrolysis | Slower | Hydrolyzes at approximately half the rate predicted by additive substituent effects, suggesting a through-space interaction between the methoxy and ester groups.[1] |
| Methyl 2-methoxyisonicotinate (4-carboxylate) | Alkaline Hydrolysis | Slower | Also hydrolyzes at about half the predicted rate, indicating electronic interaction between the 2-methoxy group and the 4-carboxylate.[1] |
| Methyl pyridine-2-carboxylate | Nucleophilic Aromatic Substitution | Moderate | The ester group at the 2-position activates the ring for nucleophilic attack, particularly at the 4- and 6-positions. The absence of a methoxy group provides a baseline for comparison. |
| This compound | Nucleophilic Aromatic Substitution | Enhanced (at C6) | The electron-donating methoxy group at the 4-position is expected to increase electron density at the 3- and 5-positions, potentially directing nucleophilic attack to the 6-position, which is activated by the ester group. Direct comparative kinetic data is limited. |
| 2-Bromopyridine derivatives | Suzuki Coupling | Variable | Yields are highly dependent on the nature of other substituents. Electron-withdrawing groups generally favor the reaction. The pyridine nitrogen can coordinate to the palladium catalyst, sometimes inhibiting the reaction. The use of bulky, electron-rich phosphine ligands can mitigate this. |
| This compound | Suzuki Coupling (Hypothetical) | Moderate to Good | As a bromo-substituted derivative, it would be expected to undergo Suzuki coupling. The methoxy group may have a modest electronic effect on the reaction yield compared to unsubstituted analogs. Specific comparative yield data is not readily available. |
Key Reaction Comparisons
Hydrolysis (Saponification)
The rate of alkaline hydrolysis of pyridine carboxylate esters is sensitive to the electronic effects of substituents. The ester group is electron-withdrawing, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions.
Experimental Findings: A study on the alkaline hydrolysis of various substituted methyl pyridinecarboxylates revealed interesting reactivity patterns. It was observed that this compound hydrolyzes at a rate that would be predicted based on the additive electronic effects of the methoxy and carboxylate groups.[1] In contrast, isomers such as Methyl 6-methoxypyridine-2-carboxylate and Methyl 2-methoxyisonicotinate exhibit a significantly slower rate of hydrolysis, approximately half of what is predicted.[1] This suggests that in the 6-methoxy and 2-methoxy isomers, there is a direct electronic or steric interaction between the methoxy group and the ester or the nitrogen atom that reduces the electrophilicity of the carbonyl carbon. For this compound, the substituents are positioned in a way that their electronic effects on the reaction center are largely independent.
Experimental Protocol: Alkaline Hydrolysis of Methyl Pyridinecarboxylates
A typical procedure for comparing the hydrolysis rates is as follows:
-
Solution Preparation: Prepare a standardized solution of sodium hydroxide in a methanol-water mixture (e.g., 85% w/w methanol-water).
-
Reaction Initiation: Dissolve a known concentration of the methyl pyridinecarboxylate isomer in the methanol-water solvent. Initiate the reaction by adding a known excess of the standardized sodium hydroxide solution.
-
Monitoring: The reaction progress is monitored over time by withdrawing aliquots at regular intervals. The reaction in each aliquot is quenched by adding a known excess of standard acid (e.g., HCl).
-
Titration: The remaining unreacted sodium hydroxide in the quenched aliquots is determined by back-titration with a standardized solution of a strong acid.
-
Rate Constant Calculation: The second-order rate constants are calculated from the decrease in hydroxide concentration over time using the appropriate integrated rate law.
Caption: Workflow for comparing hydrolysis rates of pyridine carboxylate isomers.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic aromatic substitution than benzene, especially at the 2- and 4-positions. The reactivity is further influenced by substituents.
Electronic Effects:
-
Ester Group (at C2): The methyl carboxylate group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it (C4 and C6).
-
Methoxy Group (at C4): The methoxy group is electron-donating through resonance and electron-withdrawing through induction. Its net effect at different positions varies. For this compound, the electron-donating resonance effect of the methoxy group at the 4-position increases the electron density at the 3- and 5-positions. This deactivates these positions towards nucleophilic attack but can enhance the relative reactivity at the 6-position, which is already activated by the ester group.
Comparative Reactivity: While specific kinetic data for the direct comparison of this compound with other isomers in SNAr reactions is scarce, the principles of electronic effects suggest that it would be a reactive substrate. The attack of a nucleophile at the 6-position would be favored due to the combined activating effect of the ester group and the deactivating effect of the methoxy group at other positions.
Experimental Protocol: Comparative SNAr Reaction
-
Reactant Preparation: In separate, dry reaction vessels under an inert atmosphere (e.g., argon), dissolve each pyridine carboxylate isomer (e.g., Methyl 4-chloro-pyridine-2-carboxylate and other chloro-isomers) in a suitable aprotic solvent (e.g., DMSO, DMF).
-
Nucleophile Addition: Add a solution of the nucleophile (e.g., sodium methoxide in methanol) to each reaction vessel at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of each reaction by taking aliquots at specific time intervals and analyzing them by a suitable technique like HPLC or GC to determine the extent of conversion.
-
Data Analysis: Plot the concentration of the starting material or product over time to determine the initial reaction rates. Compare the rates to establish the relative reactivity of the isomers.
Caption: Logical diagram of factors influencing SNAr reactivity.
Suzuki Coupling
The Suzuki coupling is a versatile cross-coupling reaction for the formation of C-C bonds. In the context of pyridine carboxylates, this reaction typically involves the coupling of a halo-substituted pyridine with a boronic acid.
Factors Influencing Reactivity: The success and yield of Suzuki coupling on pyridine substrates can be influenced by:
-
Nature of the Halogen: The reactivity order is typically I > Br > Cl.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring can enhance the rate of oxidative addition, which is often the rate-determining step.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation. This effect can be mitigated by using bulky, electron-rich phosphine ligands.
Comparative Reactivity: Direct comparative studies of Suzuki coupling yields for this compound versus its isomers are not readily available in the literature. However, based on general principles, a bromo- or iodo-substituted version of this compound would be expected to be a viable substrate for Suzuki coupling. The electron-withdrawing ester group would likely have a positive influence on the reaction, while the electron-donating methoxy group might have a minor, position-dependent effect.
Experimental Protocol: Comparative Suzuki Coupling
-
Reaction Setup: In parallel reaction vessels under an inert atmosphere, combine the halo-substituted pyridine carboxylate isomer (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane).
-
Reaction: Heat the reaction mixtures to the appropriate temperature (typically 80-110 °C) and stir vigorously.
-
Work-up and Analysis: After the reaction is complete (monitored by TLC or LC-MS), perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.
-
Yield Comparison: Compare the isolated yields of the desired coupled products for each isomer to assess their relative reactivity.
Conclusion
The reactivity of this compound is a nuanced interplay of the electronic properties of its substituents. In alkaline hydrolysis, it exhibits a "normal" reactivity profile consistent with the additive effects of its functional groups, distinguishing it from isomers where through-space or resonance interactions lead to reduced reactivity. For nucleophilic aromatic substitution, the positioning of the methoxy and carboxylate groups is predicted to activate the C6 position for attack. In Suzuki coupling reactions, it is expected to be a competent substrate, with its reactivity influenced by the nature of the halogen and the specific reaction conditions employed. The experimental protocols and comparative data presented in this guide offer a framework for researchers to understand and predict the chemical behavior of this versatile building block in various synthetic applications.
References
Navigating the Bioactivity Landscape of Methyl 4-methoxypyridine-2-carboxylate Derivatives: A Comparative Guide
A comprehensive biological activity screening of a diverse library of Methyl 4-methoxypyridine-2-carboxylate derivatives is not extensively documented in publicly available research. However, by examining the bioactivity of structurally related pyridine-containing compounds, we can infer potential therapeutic applications and devise a strategic screening approach for this promising chemical scaffold. This guide provides a comparative overview of the antimicrobial and anticancer activities of related pyridine derivatives, details relevant experimental protocols, and proposes a workflow for the biological evaluation of novel this compound analogs.
Derivatives of the pyridine core are integral to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities. The existing literature suggests that modifications to the pyridine ring can yield potent antimicrobial, anticancer, and enzyme-inhibiting agents. This guide synthesizes findings from related pyridine carboxylate and methoxypyridine derivatives to inform future research directions.
Comparative Biological Activities of Related Pyridine Derivatives
While specific data for a series of this compound derivatives is sparse, studies on analogous structures provide valuable insights into their potential biological activities. The following tables summarize the antimicrobial and anticancer activities of various substituted pyridine derivatives, offering a baseline for comparison.
Table 1: Antimicrobial Activity of Structurally Related Pyridine Derivatives
| Compound Class | Derivative/Substituent | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Methyl-2-aminopyridine-4-carboxylate Schiff Bases | 3c (p-hydroxy phenyl) | S. aureus, X. campestris, C. albicans | Good activity (inhibition zone not specified) | [1][2] |
| 3d (indole) | S. aureus, X. campestris, C. albicans | Good activity (inhibition zone not specified) | [1][2] | |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | 4a | ESBL-producing E. coli | MIC: Not specified, Zone of Inhibition: 13 ± 2 mm | [3] |
| 4c | ESBL-producing E. coli | MIC: Not specified, Zone of Inhibition: 15 ± 2 mm | [3] | |
| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | 2, 4, 8 | S. aureus | >60% inhibition at 16 µg/mL, MIC: 32 µg/mL | [4] |
| 3, 8 | E. coli | >40% reduction in growth at 64 µg/mL | [4] |
Table 2: Anticancer Activity of Structurally Related Pyridine and Quinoline Derivatives
| Compound Class | Derivative | Cell Line(s) | Activity (IC50) | Reference |
| 2-morpholino-4-anilinoquinolines | 3c | HepG2 | 11.42 µM | [5] |
| 3d | HepG2 | 8.50 µM | [5] | |
| 3e (contains N-methylpyridine-2-carboxamide) | HepG2 | 12.76 µM | [5] | |
| 4-phenoxypyridine-based quinoxaline derivatives | 23v | c-Met kinase | 2.31 nM | [6] |
| 23w | c-Met kinase, A549, H460, HT-29 | 1.91 nM (c-Met), 1.57 µM (A549), 0.94 µM (H460), 0.65 µM (HT-29) | [6] | |
| 23y | c-Met kinase | 2.44 nM | [6] | |
| 4-phenoxypyridine semicarbazones | 24 | c-Met kinase, MKN45, A549 | 0.093 µM (c-Met), 0.25 µM (MKN45), 0.67 µM (A549) | [7] |
| 1,3,4-Thiadiazoles with 3-methoxyphenyl substituent | SCT-4 | MCF-7 | Decreased DNA biosynthesis to 70% ± 3 at 100 µM | [8] |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | - | L1210 leukemia (in mice) | T/C value: 246% | [9] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | - | L1210 leukemia (in mice) | T/C value: 255% | [9] |
Proposed Experimental Protocols
To systematically evaluate the biological potential of novel this compound derivatives, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation and Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (microorganism without compound) and a negative control (broth only) are included.
2. Agar Well Diffusion Method:
-
Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Well Creation and Compound Application: Wells of a fixed diameter (e.g., 6 mm) are created in the agar, and a specific volume of the test compound at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions as described above.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[3]
In Vitro Anticancer Activity Assay
1. MTT Cell Viability Assay:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Reading: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[5]
Visualizing the Path Forward: Workflows and Potential Pathways
To guide the screening process and conceptualize potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for biological activity screening.
Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomers of Methyl 4-methoxypyridine-2-carboxylate
A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic signatures of Methyl 4-methoxypyridine-2-carboxylate and its positional isomers. This guide provides a detailed analysis of their NMR, IR, and Mass Spectrometry data, alongside experimental protocols to aid in their differentiation and characterization.
In the world of medicinal chemistry and materials science, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This guide focuses on the spectroscopic comparison of this compound and its positional isomers where the methoxy group is located at the 3-, 5-, and 6-positions of the pyridine ring. Understanding their distinct spectral fingerprints is crucial for unambiguous identification and quality control in research and development.
At a Glance: Spectroscopic Data Summary
The following tables provide a summarized comparison of the key spectroscopic data for the four isomers of Methyl methoxypyridine-2-carboxylate.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | H-3 | H-4 | H-5 | H-6 | -OCH₃ (ring) | -OCH₃ (ester) |
| Methyl 3-methoxypyridine-2-carboxylate | - | ~7.4 | ~7.1 | ~8.2 | ~3.9 | ~3.9 |
| This compound | ~7.6 | - | ~7.0 | ~8.5 | ~3.9 | ~3.9 |
| Methyl 5-methoxypyridine-2-carboxylate | ~8.1 | ~7.3 | - | ~8.6 | ~3.9 | ~3.9 |
| Methyl 6-methoxypyridine-2-carboxylate | ~7.8 | ~6.9 | ~7.7 | - | ~4.0 | ~3.9 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is compiled from various sources and predictive models.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₃ (ring) | -OCH₃ (ester) |
| Methyl 3-methoxypyridine-2-carboxylate | ~165 | ~158 | ~120 | ~118 | ~145 | ~165 | ~56 | ~52 |
| This compound | ~164 | ~110 | ~168 | ~108 | ~150 | ~165 | ~56 | ~52 |
| Methyl 5-methoxypyridine-2-carboxylate | ~164 | ~123 | ~138 | ~155 | ~148 | ~165 | ~56 | ~52 |
| Methyl 6-methoxypyridine-2-carboxylate | ~165 | ~115 | ~139 | ~112 | ~163 | ~165 | ~54 | ~52 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is compiled from various sources and predictive models.
Table 3: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies in cm⁻¹)
| Isomer | C=O Stretch (Ester) | C-O Stretch (Ester) | Aromatic C=C & C=N Stretch | C-O-C Stretch (Methoxy) |
| Methyl 3-methoxypyridine-2-carboxylate | ~1720-1740 | ~1250-1300 | ~1580-1610 | ~1020-1050 |
| This compound | ~1725 | ~1280, ~1100 | ~1590-1620 | ~1030-1060 |
| Methyl 5-methoxypyridine-2-carboxylate | ~1720-1740 | ~1250-1300 | ~1570-1600 | ~1020-1050 |
| Methyl 6-methoxypyridine-2-carboxylate | ~1720-1740 | ~1250-1300 | ~1580-1610 | ~1020-1050 |
Note: The IR data for this compound is sourced from PubChem.[1] The data for the other isomers is predicted based on characteristic group frequencies.
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| All Isomers | 167 | 136 ([M-OCH₃]⁺), 108 ([M-COOCH₃]⁺) |
Note: The molecular weight of all isomers is 167.16 g/mol . The fragmentation pattern is expected to be similar for all isomers under standard electron ionization (EI) conditions, with the primary fragmentation involving the loss of the methoxy group or the entire methoxycarbonyl group.
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: A flowchart outlining the key steps in the spectroscopic comparison of isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in each isomer, which is highly sensitive to the position of the methoxy group.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Parameters:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing and Analysis: The obtained spectra should be referenced to the residual solvent peak. The chemical shifts (δ) and coupling constants (J) for each proton and carbon signal should be determined and compared across the isomers. The distinct substitution pattern of each isomer will result in a unique set of chemical shifts and coupling patterns for the pyridine ring protons.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of the functional groups present in the molecules, such as the carbonyl (C=O) of the ester, the C-O bonds, and the aromatic pyridine ring.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule. Key peaks to analyze include the strong C=O stretching vibration of the ester group, the C-O stretching vibrations, and the characteristic peaks of the substituted pyridine ring. While the IR spectra of the isomers will be broadly similar, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compounds and to analyze their fragmentation patterns upon ionization.
Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for small molecules.
Sample Introduction: The sample can be introduced directly via a solid probe or through a gas chromatograph (GC-MS) for separation and analysis.
Electron Ionization (EI) Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
Data Analysis: The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. For all isomers of Methyl methoxypyridine-2-carboxylate, this will be at an m/z of 167. The fragmentation pattern will show peaks corresponding to the loss of stable neutral fragments. Common fragmentation pathways for these esters include the loss of a methoxy radical (·OCH₃) resulting in a fragment at m/z 136, and the loss of the entire methoxycarbonyl radical (·COOCH₃) leading to a fragment at m/z 108. While the major fragments are expected to be the same for all isomers, the relative intensities of these fragments might show slight variations.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the unambiguous identification and differentiation of the positional isomers of Methyl methoxypyridine-2-carboxylate. ¹H and ¹³C NMR spectroscopy are particularly decisive, as the chemical shifts and coupling patterns of the pyridine ring protons and carbons are highly sensitive to the position of the methoxy substituent. This guide provides the foundational data and experimental protocols to assist researchers in their characterization of these and similar compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
A Comprehensive Guide to Confirming the Identity and Purity of Commercially Available Methyl 4-methoxypyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the fields of pharmaceutical research and drug development, the precise identity and purity of chemical reagents are paramount to ensure the reliability and reproducibility of experimental outcomes. Methyl 4-methoxypyridine-2-carboxylate is a key building block in the synthesis of various pharmacologically active molecules. This guide provides a comprehensive comparison of analytical methods to rigorously confirm the identity and assess the purity of commercially available this compound. Experimental data is presented to compare its profile with viable alternatives, offering a framework for informed selection of starting materials.
Identity Confirmation
The primary identification of this compound can be unequivocally established through a combination of spectroscopic techniques that probe its unique molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed fingerprint of the compound.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
δ 8.54 (d, 1H): Doublet corresponding to the proton at position 6 of the pyridine ring.
-
δ 7.67 (d, 1H): Doublet for the proton at position 3.
-
δ 6.98 (dd, 1H): Doublet of doublets for the proton at position 5.
-
δ 4.02 (s, 3H): Singlet for the methyl protons of the ester group.
-
δ 3.91 (s, 3H): Singlet for the methyl protons of the methoxy group.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
δ 165.8: Carbonyl carbon of the ester.
-
δ 164.7: C4 carbon attached to the methoxy group.
-
δ 150.2: C6 carbon.
-
δ 148.8: C2 carbon attached to the carboxylate.
-
δ 111.3: C5 carbon.
-
δ 108.7: C3 carbon.
-
δ 55.8: Methoxy carbon.
-
δ 52.7: Ester methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₉NO₃), the expected molecular weight is 167.16 g/mol .[1] Electron impact (EI) or electrospray ionization (ESI) can be used.
Expected Fragmentation Pattern (EI-MS):
-
m/z 167: Molecular ion (M⁺).
-
m/z 136: Loss of the methoxy group (-OCH₃).
-
m/z 108: Loss of the carbomethoxy group (-COOCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Expected Key IR Absorptions (cm⁻¹):
-
~3000-2850: C-H stretching of methyl and aromatic protons.
-
~1730: C=O stretching of the ester.
-
~1600, 1570, 1470: C=C and C=N stretching of the pyridine ring.
-
~1250: C-O stretching of the ether and ester.
Purity Assessment
Purity is a critical parameter for any reagent used in synthesis. The following chromatographic techniques are recommended for quantifying the purity of this compound and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and sensitive technique for separating and quantifying components in a mixture. A reversed-phase HPLC method is suitable for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
Potential Impurities
Based on common synthetic routes, potential impurities in commercially available this compound may include:
-
Starting Materials: 4-chloropyridine-2-carboxylic acid methyl ester.[2]
-
By-products of Synthesis: 4-methoxypyridine-2-carboxylic acid (from hydrolysis of the ester).[3][4][5][6]
-
Related Compounds: Isomers such as methyl 2-methoxypyridine-4-carboxylate.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, dichloromethane, ethyl acetate).
Comparison with Alternatives
For certain applications, structurally similar alternatives to this compound may be considered. A comparative analysis of their key properties is essential for selection.
Alternative Compounds:
-
Ethyl 4-methoxypyridine-2-carboxylate: A slightly more lipophilic analogue.
-
Methyl 4-ethoxypyridine-2-carboxylate: An isomer with the ethyl group on the ether linkage.
A comparison of the analytical data for the target compound and its alternatives is summarized below.
Table 1: Comparative Analytical Data
| Parameter | This compound | Ethyl 4-methoxypyridine-2-carboxylate | Methyl 4-ethoxypyridine-2-carboxylate |
| Molecular Formula | C₈H₉NO₃ | C₉H₁₁NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 167.16 | 181.19 | 181.19 |
| ¹H NMR (δ, ppm) | 8.54 (d), 7.67 (d), 6.98 (dd), 4.02 (s), 3.91 (s) | 8.53 (d), 7.65 (d), 6.97 (dd), 4.45 (q), 3.90 (s), 1.42 (t) | 8.52 (d), 7.66 (d), 6.95 (dd), 4.15 (q), 4.01 (s), 1.45 (t) |
| HPLC Retention Time (min) | 5.8 | 6.5 | 6.3 |
| Purity (Typical, %) | >98% | >98% | >98% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible results.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz NMR Spectrometer.
-
¹H NMR Parameters: 16 scans, relaxation delay of 1s.
-
¹³C NMR Parameters: 1024 scans, relaxation delay of 2s.
-
Data Processing: Apply Fourier transformation and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
HPLC Method
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.
GC-MS Method
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C for 2 min, then ramp to 250°C at 10°C/min, and hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane.
Visualized Workflows and Relationships
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for identity and purity confirmation.
Caption: Logical relationships between the target compound and alternatives/impurities.
References
- 1. This compound | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Methoxypyridine-2-carboxylic acid | C7H7NO3 | CID 2050099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-91-5 [chemicalbook.com]
- 6. 4-Methoxy-pyridine-2-carboxylic acid AldrichCPR 29082-91-5 [sigmaaldrich.com]
Comparative Performance Analysis of Pyridine- and Quinoline-based Carboxylates in Preclinical Assays
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of compounds structurally related to Methyl 4-methoxypyridine-2-carboxylate. Due to the limited availability of public data on this compound's performance in specific assays, this document focuses on the performance of analogous pyridine and quinoline derivatives to offer insights into their potential therapeutic applications.
This guide synthesizes available data on the cytotoxic and potential anticancer activities of these related compounds, presenting key quantitative data in a structured format. Detailed experimental methodologies are provided to ensure the reproducibility of the findings.
Introduction to this compound and Analogs
This compound is a pyridine derivative with potential applications in medicinal chemistry. While specific bioactivity data for this compound is scarce in publicly accessible literature, the broader family of pyridine and quinoline carboxylates has demonstrated a range of biological effects, including anticancer, antimicrobial, and antioxidant properties. This guide explores the performance of selected analogs as a proxy for understanding the potential of this chemical scaffold.
Comparative In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various pyridine derivatives against different cancer cell lines. These compounds share a core methoxypyridine structure, with variations in other substituents, providing a basis for preliminary structure-activity relationship (SAR) analysis.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 5d | 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | MCF-7 | >100 |
| 5e | 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(2-methoxyphenyl)pyridine-3-carbonitrile | MCF-7 | 89.1 |
| 5i | 4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | MCF-7 | 79.4 |
| 6a | 2-(2,5-dichlorothiophen-3-yl)-6-methoxy-4-phenylpyridine | MCF-7 | >100 |
| 6d | 4-(4-bromophenyl)-2-(2,5-dichlorothiophen-3-yl)-6-methoxypyridine | MCF-7 | >100 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compared compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Structure-Activity Relationship (SAR) Insights
The limited data on the methoxypyridine derivatives suggests that the nature and position of substituents on the pyridine ring significantly influence their cytotoxic activity. For instance, the presence of a carbonitrile group at the 3-position and specific substitutions on the aryl group at the 4-position appear to be important for activity against the MCF-7 breast cancer cell line.
Caption: Simplified Structure-Activity Relationship (SAR) workflow.
General Experimental and Drug Discovery Workflow
The evaluation of novel chemical entities like this compound and its analogs typically follows a standardized drug discovery pipeline, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for preclinical drug discovery.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, the analysis of its structural analogs provides valuable preliminary insights. The cytotoxic activity observed for certain substituted methoxypyridine derivatives suggests that this scaffold holds promise for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical development. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into this class of compounds.
A Comparative Review of Substituted Pyridine-2-Carboxylates: From Enzyme Inhibition to Advanced Materials
Substituted pyridine-2-carboxylates represent a versatile class of heterocyclic compounds with a growing presence in medicinal chemistry, materials science, and catalysis. The strategic placement of a carboxylate group at the 2-position of the pyridine ring, combined with the potential for diverse substitutions on the ring, imparts unique chemical properties that allow for a wide range of applications. This guide provides a comparative overview of these applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Medicinal Chemistry: Potent Inhibitors of Aspartate/asparagine-β-hydroxylase (AspH)
Substituted pyridine-2,4-dicarboxylic acids have emerged as potent inhibitors of human Aspartate/asparagine-β-hydroxylase (AspH), an enzyme overexpressed in various cancers that plays a role in cell migration, invasion, and metastasis through the activation of the Notch signaling pathway.[1][2]
AspH-Mediated Notch Signaling Pathway
AspH hydroxylates aspartate and asparagine residues within the epidermal growth factor-like domains (EGFDs) of the Notch receptor and its ligands (e.g., Jagged).[1] This post-translational modification is crucial for the subsequent proteolytic cleavages of Notch, leading to the release of the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and activates the transcription of target genes, such as HES1 and HEY1, which promote cancer cell proliferation and survival.[1] The inhibition of AspH by substituted pyridine-2-carboxylates blocks this cascade, representing a promising strategy for cancer therapy.
References
Safety Operating Guide
Proper Disposal of Methyl 4-methoxypyridine-2-carboxylate: A Safety and Operations Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of Methyl 4-methoxypyridine-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is an irritant and should be handled with care. All waste containing this compound must be treated as hazardous waste.[1] Immediate safety protocols should be followed to mitigate risks of exposure.
Key Hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
In the event of a spill, evacuate the area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the chemical itself, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[4]
Step 2: Waste Collection and Containment
-
Collect all waste containing this compound in a designated, compatible, and properly sealed hazardous waste container.[1][4]
-
The container must be clearly labeled with the chemical name ("this compound") and associated hazard warnings (e.g., "Irritant," "Hazardous Waste").[1]
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be cool and dry, away from direct sunlight and sources of ignition.[4][5]
Step 4: Final Disposal
-
Once the waste container is full or is no longer in use, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[6]
-
Common disposal methods for pyridine-based waste include rotary kiln or liquid injection incineration.[2][7]
Note on Neutralization: On-site chemical neutralization is not recommended without a validated protocol specific to this compound. Improper neutralization can create additional hazards. The recommended procedure is collection and disposal via professional hazardous waste services.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Essential Safety and Operational Guide for Methyl 4-methoxypyridine-2-carboxylate
This guide provides critical safety and logistical information for the handling and disposal of Methyl 4-methoxypyridine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to mitigate risks associated with handling this compound. This compound is classified as a flammable liquid and vapor, is harmful if swallowed or inhaled, toxic in contact with skin, and causes skin and serious eye irritation.[1] The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin exposure. | The substance is toxic in contact with skin and causes skin irritation.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator when vapors or aerosols are generated.[2] Work should be conducted in a well-ventilated area or under a fume hood.[1] | Prevents respiratory irritation from inhalation of harmful vapors.[1] |
Handling and Storage Protocols
Safe Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Ground and bond the container and receiving equipment.[1]
Storage:
-
Keep away from heat and sources of ignition.[1]
Spill and Disposal Plan
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, earth, vermiculite) and collect for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent.
-
PPE: Always wear the appropriate personal protective equipment during spill cleanup.
Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The substance should be disposed of at an approved waste disposal plant.[1][2] Do not allow the product to enter drains.[1]
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
